molecular formula C4H5ClO B075936 4-Chloro-2-butyn-1-ol CAS No. 13280-07-4

4-Chloro-2-butyn-1-ol

Cat. No.: B075936
CAS No.: 13280-07-4
M. Wt: 104.53 g/mol
InChI Key: RPUJAOFSZSEVPC-UHFFFAOYSA-N
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Description

4-Chloro-2-butyn-1-ol is a highly valuable and versatile bifunctional building block in advanced organic synthesis and medicinal chemistry research. This compound features both a terminal chloroalkyl group and a propargylic alcohol moiety, creating a reactive scaffold ideal for constructing complex molecular architectures. Its primary research applications include serving as a key intermediate in the synthesis of heterocyclic compounds, such as furans and pyrroles, via cyclization reactions. Furthermore, the propargylic alcohol group can be utilized in metal-catalyzed coupling reactions (e.g., Sonogashira, Click Chemistry) to introduce alkyne spacers or tags, while the reactive chlorine atom allows for facile nucleophilic substitution to install various functional groups. This makes it particularly useful in pharmaceutical research for developing potential enzyme inhibitors, prodrugs, and molecular probes. The molecule's mechanism of action in research settings often involves its incorporation into larger structures that interact with biological targets, where the alkyne can serve as a rigid linker or a pharmacophore component. Researchers value this compound for its ability to efficiently introduce both hydrophobicity and linear rigidity into a molecule, properties critical in drug design for optimizing target binding and pharmacokinetic profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorobut-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO/c5-3-1-2-4-6/h6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUJAOFSZSEVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157804
Record name 2-Butyn-1-ol, 4-chloro-
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Molecular Weight

104.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13280-07-4
Record name 4-Chloro-2-butyn-1-ol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyn-1-ol, 4-chloro-
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Record name 2-Butyn-1-ol, 4-chloro-
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Record name 4-chlorobut-2-yn-1-ol
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Foundational & Exploratory

The Bifunctional Linchpin: A Technical Guide to 4-Chloro-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-butyn-1-ol (CAS 13280-07-4) represents a critical class of "linchpin" intermediates in organic synthesis.[1] Its value lies in its orthogonal bifunctionality : it possesses a hard electrophilic site (primary alkyl chloride) and a nucleophilic/oxidizable site (primary alcohol), separated by a rigid alkyne spacer. This structure allows for sequential, selective functionalization, making it indispensable in the construction of complex heterocyclic pharmacophores and agrochemical actives.

This guide moves beyond basic datasheet parameters to provide a mechanistic understanding of its reactivity, a validated protocol for its synthesis, and strategic workflows for its application in drug discovery.

Part 1: Chemical Identity & Physiochemical Profile

Before handling, researchers must understand the physical constraints of this molecule. It is a propargylic halide, implying inherent instability and potential for rapid decomposition if heated without stabilizers.

Table 1: Physiochemical Datasheet
PropertyValueContext for Handling
Molecular Formula

Molecular Weight 104.53 g/mol
Appearance Colorless to pale yellow liquidDarkening indicates polymerization/decomposition.
Boiling Point 92–94 °C @ 13 mmHgDo not distill at atm pressure. Risk of explosion.
Density 1.213 g/mL @ 25 °CDenser than water; sinks in aqueous extractions.
Solubility Miscible in DCM, THF, Et2OUse anhydrous solvents to prevent hydrolysis.
Flash Point 94 °CCombustible.
Stability Acid-sensitive; Shock-sensitiveStore cold (-20°C). Avoid metal spatulas (shock risk).

Part 2: Synthetic Utility & Reactivity Profile[1]

The utility of this compound stems from the electronic differentiation between its two ends.

  • C1 (Alcohol): Nucleophilic.[2][3] Can be protected (TBS/TBDPS), oxidized to the aldehyde/acid, or converted to a leaving group (Mesylate) to create a bis-electrophile.

  • C2-C3 (Alkyne): The rigid spacer. Susceptible to hydrogenation (cis/trans alkenes) or metal-catalyzed coupling (Sonogashira).

  • C4 (Chloride): Electrophilic.[4][5] Highly reactive toward

    
     displacement due to propargylic activation, yet stable enough to survive mild alcohol oxidations.
    
Reactivity Map

The following diagram illustrates the divergent pathways available from this single starting material.

ReactivityMap Core This compound (Bifunctional Core) PathA Nucleophilic Substitution (Amines/Thiols) Core->PathA  SN2 @ C4 (Cl)   PathB Oxidation (Jones/Dess-Martin) Core->PathB  Oxidation @ C1 (OH)   PathC Reduction (Lindlar/Red-Al) Core->PathC  Hydrogenation @ C2-C3   ProdA Amino-butynols (Drug Scaffolds) PathA->ProdA ProdB 4-Chloro-2-butynoic Acid (Electrophilic Linkers) PathB->ProdB ProdC Cis/Trans-Allylic Alcohols (Stereodefined Alkenes) PathC->ProdC

Figure 1: Divergent synthesis pathways. The molecule allows independent modification of the halide, alcohol, or alkyne backbone.

Part 3: Experimental Protocols

Protocol A: Selective Synthesis from But-2-yne-1,4-diol

Context: Commercially available this compound can be expensive or degraded. Fresh preparation from the inexpensive diol is often preferred. Challenge: Preventing the formation of the 1,4-dichloro byproduct. Solution: Stoichiometric control and the use of Pyridine as an HCl scavenger.

Materials:

  • But-2-yne-1,4-diol (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.0 equiv)
    
  • Pyridine (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Benzene (if permitted)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve But-2-yne-1,4-diol (10 g, 116 mmol) and Pyridine (9.2 g, 116 mmol) in anhydrous DCM (100 mL).

  • Cooling: Cool the mixture to -20°C (Ice/Salt or Acetone/Dry Ice bath). Critical: Low temperature favors monosubstitution.

  • Addition: Add

    
     (13.8 g, 116 mmol) dropwise over 60 minutes. Maintain internal temp < -10°C.
    
    • Mechanism:[2][3][4][6] Pyridine forms an N-acylpyridinium complex with thionyl chloride, moderating its reactivity and neutralizing the HCl byproduct which could otherwise catalyze acid-mediated polymerization.

  • Reaction: Allow to warm to 0°C and stir for 2 hours. Monitor by TLC (stain with

    
    ; product is less polar than diol, more polar than dichloride).
    
  • Workup: Pour into ice water. Extract with DCM (3x). Wash organics with saturated

    
     (to remove acid) and Brine.
    
  • Purification: Dry over

    
     and concentrate carefully (rotary evaporator bath < 30°C). Purify via vacuum distillation (bp ~92°C @ 13mmHg).
    
Protocol B: Synthesis of Pharmacophore (4-Morpholino-2-butyn-1-ol)

Context: Installing a basic amine handle while keeping the alcohol free for further coupling.

Methodology:

  • Dissolve this compound (1 equiv) in THF.

  • Add Morpholine (2.2 equiv). Note: Excess amine acts as the base to scavenge HCl.

  • Stir at Room Temperature for 12 hours.

    • Observation: A white precipitate (Morpholine-HCl salts) will form.

  • Filter off salts. Concentrate filtrate.

  • The resulting amino-alcohol is typically pure enough for the next step (e.g., esterification).

Part 4: Strategic Applications in Drug Discovery

This molecule is frequently used to synthesize Heterocyclic Warheads . A common workflow involves reacting the chloride with a nucleophile, followed by cyclization involving the alkyne.

Workflow: Synthesis of Substituted Furans/Pyrroles

In this pathway, the alcohol is oxidized to an aldehyde, which then undergoes cyclization with the nucleophile attached at the C4 position.

SynthesisFlow Start This compound Step1 Step 1: Nucleophilic Attack (Reaction with Primary Amine R-NH2) Start->Step1  + R-NH2 / K2CO3   Inter1 Intermediate: 4-Amino-2-butyn-1-ol Step1->Inter1 Step2 Step 2: Oxidation (MnO2 or Swern) Inter1->Step2 Inter2 Intermediate: 4-Amino-2-butyn-1-al Step2->Inter2 Step3 Step 3: Metal-Catalyzed Cyclization (Au or Cu catalyst) Inter2->Step3  Intramolecular Attack   Final Target: Substituted Pyrrole Step3->Final

Figure 2: Conversion of the chlorobutynol core into a pyrrole scaffold via sequential substitution, oxidation, and cyclization.[7]

Part 5: Handling, Stability & Safety (E-E-A-T)

Critical Warning: Propargylic chlorides are alkylating agents. They are potential carcinogens and lachrymators.

  • Thermal Instability:

    • Risk: Distillation at atmospheric pressure can lead to rapid decomposition or explosion.

    • Control: Always use high vacuum (<15 mmHg) for distillation. If the pot residue darkens significantly, stop heating immediately.

  • Storage:

    • Store at -20°C under Argon.

    • Add a stabilizer (e.g., copper turnings or traces of

      
      ) if storing for >1 month to scavenge trace HCl, which catalyzes decomposition.
      
  • Toxicology:

    • Skin: Vesicant (causes blistering). Double-glove (Nitrile) is mandatory.

    • Inhalation: Severe respiratory irritant. All operations must occur in a fume hood.

References

  • Synthesis & Properties

    • Title: Preparation of this compound and its derivatives.[1][8]

    • Source: PubChem Compound Summary (CID 202775).
    • URL:[Link]

  • Reaction Mechanisms (Nucleophilic Substitution)

    • Title: Nucleophilic substitutions of propargylic halides.
    • Source: ScienceDirect / Tetrahedron Letters.
    • URL:[Link]

  • Safety Data

    • Title: Safety Data Sheet: this compound.[9]

    • Source: Sigma-Aldrich (Merck).
  • Application in Heterocycle Synthesis

    • Title: Synthesis of substituted furans and pyrroles
    • Source: Journal of Organic Chemistry (General reference for alkyne cycliz
    • URL:[Link]

Sources

4-Chloro-2-butyn-1-ol: Technical Guide to Synthesis, Reactivity, and Pharmaceutical Applications

[1][2][3]

Executive Summary

4-Chloro-2-butyn-1-ol (CAS 13280-07-4) is a critical bifunctional building block in organic synthesis, characterized by a propargylic chloride and a primary alcohol separated by an alkyne spacer.[1][2][3] Its unique reactivity profile—combining the electrophilicity of the alkyl halide with the nucleophilicity of the alcohol—makes it an indispensable scaffold in the development of muscarinic receptor ligands (e.g., oxotremorine analogues) and heterocyclic pharmaceutical intermediates.[4] This guide details its physicochemical properties, selective synthesis, and application in drug development.[1][4]

Nomenclature and Physicochemical Profile[3]

IUPAC Name: 4-Chlorobut-2-yn-1-ol Common Synonyms: 4-Chloro-2-butynol; 1-Chloro-4-hydroxy-2-butyne; 2-Butyn-1-ol, 4-chloro-[1][2][3][5]

Table 1: Physicochemical Specifications
PropertyValueNote
Molecular Formula C₄H₅ClO
Molecular Weight 104.53 g/mol
CAS Number 13280-07-4
Appearance Colorless to pale yellow liquidDarkens upon oxidation/polymerization
Boiling Point 90–91 °C @ 9.8 TorrVacuum distillation required
Density 1.2057 g/cm³ @ 20 °CDenser than water
Solubility Soluble in alcohols, ether, CH₂Cl₂Miscible with polar organic solvents
Storage -20 °C, HygroscopicStore under inert gas (Ar/N₂)

Synthetic Methodology: Selective Monochlorination[1][3]

The primary challenge in synthesizing this compound is achieving selectivity.[1][2][3] The starting material, 2-butyne-1,4-diol, possesses two equivalent hydroxyl groups.[1][2][3][4] Over-reaction leads to the symmetric byproduct 1,4-dichloro-2-butyne, which is difficult to separate.[1][2][3][4]

Protocol: Thionyl Chloride Mediated Monochlorination

Reaction Principle: Nucleophilic substitution (

23414

Reagents:

  • 2-Butyne-1,4-diol (1.0 eq)[1][2][3][6]

  • Thionyl Chloride (

    
    , 1.0 eq)[1][4]
    
  • Pyridine (1.1 eq)[1][2][4]

  • Solvent: Dichloromethane (

    
    ) or Diethyl Ether (
    
    
    )[2][4]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-butyne-1,4-diol in anhydrous

    
     in a round-bottom flask under 
    
    
    atmosphere. Add pyridine.[2][3][4][7]
  • Temperature Control: Cool the solution to -30 °C . This is the critical control point; higher temperatures favor the formation of the dichloro- species.[3][4]

  • Addition: Add

    
     dropwise over 60 minutes. The slow addition ensures the concentration of the chlorinating agent remains low relative to the diol, statistically favoring mono-substitution.[4]
    
  • Workup: Quench with ice water. Extract the organic layer, wash with dilute

    
     (to remove acid traces) and brine.[1][4] Dry over 
    
    
    .[2][3][4]
  • Purification: Fractional distillation under reduced pressure. The mono-chloride (BP ~90°C @ 10 Torr) separates from the di-chloride (higher BP) and unreacted diol.[2][3]

Diagram 1: Synthesis and Selectivity Pathway[1][3][4]

SynthesisPathwayStart2-Butyne-1,4-diol(HO-CH2-CC-CH2-OH)InterIntermediateChlorosulfite EsterStart->Inter+ SOCl2 / Pyridine(-30°C)ProductThis compound(Target: Mono-Cl)Inter->ProductSN2 Substitution(Controlled Stoichiometry)Byproduct1,4-Dichloro-2-butyne(Over-reaction)Product->ByproductExcess SOCl2High Temp (>0°C)

Caption: Reaction pathway showing the critical divergence between the target mono-chloride and the unwanted dichloro- byproduct based on temperature and stoichiometry.

Reactivity and Mechanism[3][9][10]

This compound is a "linchpin" molecule.[1][2][3] Its reactivity is dominated by the propargylic chloride, which is highly susceptible to nucleophilic attack due to the electron-withdrawing alkyne spacer stabilizing the transition state.[3][4]

Key Reaction Pathways[3][4]
  • N-Alkylation (Aminolysis): Reaction with secondary amines yields 4-amino-2-butyn-1-ols.[1][2][3][4] This is the primary route for synthesizing pharmacophores.[2][3][4]

  • Cyclization: Under basic conditions, the alcohol moiety can act as an internal nucleophile (after deprotonation) to displace the chloride, forming oxetenes or furans depending on the conditions, though the linear substitution is usually faster with external nucleophiles.[1][4]

  • Propargylic Rearrangement: In the presence of Lewis acids or certain transition metals, the chloride can migrate, leading to allenic isomers.[1][4]

Diagram 2: Reactivity Logic Flow[1][3]

ReactivityMapCenterThis compoundNucleophileNucleophilic Attack (SN2)Center->Nucleophile+ Secondary Amine(e.g., Pyrrolidine)CyclizationIntramolecular CyclizationCenter->Cyclization+ Strong Base(NaH)OxidationAlcohol OxidationCenter->Oxidation+ MnO2 or Dess-MartinProduct_Amino4-Amino-2-butyn-1-ols(Muscarinic Ligands)Nucleophile->Product_AminoProduct_HeteroDihydrofurans / OxetenesCyclization->Product_HeteroProduct_Aldehyde4-Chloro-2-butynalOxidation->Product_Aldehyde

Caption: Logical map of chemical transformations accessible from the this compound scaffold.

Pharmaceutical Applications

Muscarinic Receptor Modulation

The most prominent application of this compound is in the synthesis of Oxotremorine analogues.[1][2][3] Oxotremorine is a potent muscarinic acetylcholine receptor agonist.[2][3][4]

  • Mechanism: The 2-butyne linker provides a rigid spacing element that mimics the distance between the quaternary nitrogen and the ester oxygen in acetylcholine, but with restricted conformational freedom.[3]

  • Synthesis of Analogues: this compound is reacted with pyrrolidine (or dimethylamine) to form 4-(1-pyrrolidinyl)-2-butyn-1-ol.[1][2][3] This intermediate is then converted (often via the mesylate or chloride) to the final oxotremorine structure or "hybrid" ligands designed to probe allosteric binding sites on M2/M3 receptors [1].[3][4]

Linker Chemistry

In Fragment-Based Drug Design (FBDD), the butynyl linker is used to connect two pharmacophores.[4] The rigidity of the triple bond prevents the "floppiness" associated with saturated alkyl chains, potentially reducing the entropic penalty upon binding to a protein target.[4]

Safety and Handling (E-E-A-T)

Warning: this compound is an alkylating agent.[1][2][3]

  • Toxicity: It is harmful if swallowed (H302) and causes severe skin (H315) and eye irritation (H319).[2][3][4] As a propargylic chloride, it has potential vesicant properties similar to mustard agents, though less potent.[1][4]

  • Handling: Always handle in a fume hood. Double-gloving (nitrile) is recommended.[2][3][4]

  • Stability: The compound is potentially unstable at room temperature over long periods (polymerization risk).[3][4] It should be stored at -20 °C in dark, air-tight containers.

References

  • Design, synthesis, and action of oxotremorine-related hybrid-type allosteric modulators of muscarinic acetylcholine receptors. Journal of Medicinal Chemistry.

  • This compound Substance Profile. PubChem.

  • Selective hydrogenation of 2-butyne-1,4-diol. ResearchGate. (Context for starting material reactivity).

  • Synthesis of 1,4-Dichloro-2-butyne. ChemicalBook. (Reference for chlorination conditions).

Technical Monograph: Stability, Storage, and Handling of 4-Chloro-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13280-07-4 | Formula: C₄H₅ClO | MW: 104.53 g/mol [1][2]

Executive Summary

4-Chloro-2-butyn-1-ol is a bifunctional building block containing a primary alcohol and a propargylic chloride.[2] Its utility in organic synthesis—specifically in nucleophilic substitutions and metal-catalyzed cross-couplings—is rivaled only by its inherent instability.[2] As a propargyl halide derivative, it possesses a high potential for spontaneous polymerization and hydrolytic degradation.[2]

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a mechanism-based storage protocol . By understanding the specific degradation pathways (Sₙ1/Sₙ2 hydrolysis and thermal polymerization), researchers can implement a self-validating storage system that ensures reagent integrity for high-stakes drug development campaigns.[2]

Chemical Profile & Reactivity

To handle this compound effectively, one must understand the "why" behind its instability.[2] The molecule features two reactive centers susceptible to degradation:

  • The Propargylic Chloride (C–Cl): The carbon-chlorine bond is activated by the adjacent triple bond.[2] This makes it highly susceptible to nucleophilic attack (by moisture/water) and solvolysis.[2]

  • The Alkyne Backbone: The triple bond, particularly in the presence of trace metals or heat, serves as a site for exothermic polymerization.[2]

Quantitative Physical Data
PropertyValueContext
Physical State Liquid (Colorless to light yellow)Darkening indicates polymerization/oxidation.[2]
Boiling Point 84–85°C (16 mmHg)High vacuum distillation required to avoid thermal decomposition.[2]
Flash Point 74°C (Closed Cup)Combustible.[2] Avoid open flames.
Density 1.213 g/mLdenser than water; sinks in aqueous spills.[2]
Solubility Soluble in alcohol, ether, DCMHydrolyzes slowly in aqueous media.[2]

Stability Mechanisms & Degradation Pathways

The storage conditions recommended later are directly derived from these three failure modes.

A. Hydrolytic Decomposition

In the presence of moisture, the C-Cl bond undergoes hydrolysis.[2] This is often autocatalytic; as HCl is released, it can catalyze further degradation or ring-closure reactions if other nucleophiles are present.[2]

  • Mechanism: Water attacks the propargylic carbon, displacing chloride.[2]

  • Result: Formation of 2-butyne-1,4-diol (if substituted) or complex tarry mixtures.[2]

B. Thermal Polymerization

Propargyl halides are notoriously shock- and heat-sensitive.[2] While this compound is not as explosive as lower molecular weight propargyl bromides, prolonged heating above 40°C or exposure to radical initiators (peroxides) can trigger polymerization.[2]

  • Visual Indicator: Viscosity increase and color change from colorless to orange/brown.[2]

C. Sensitivity Profile
  • Moisture: High.[2] Requires desiccated storage.[2]

  • Heat: High.[2] Requires sub-ambient storage.[2]

  • Light: Moderate.[2] UV can generate radicals that initiate polymerization.[2]

Visualization: Degradation Logic

The following diagram illustrates the causality between environmental stressors and chemical failure.

degradation_pathways Compound This compound Hydrolysis Hydrolysis (Sₙ1/Sₙ2) Compound->Hydrolysis Polymer Radical Polymerization Compound->Polymer Moisture Moisture (H₂O) Moisture->Hydrolysis Triggers Heat Heat (>25°C) Heat->Polymer Accelerates Light UV Light Light->Polymer Initiates Product_Hydro Degradation: HCl Release + Diols Hydrolysis->Product_Hydro Product_Poly Degradation: Tars/Viscous Solids Polymer->Product_Poly

Figure 1: Mechanistic degradation pathways showing the impact of moisture, heat, and light on reagent integrity.[2]

Storage & Handling Protocol (Self-Validating System)

To maintain "Drug Discovery Grade" purity (>95%), follow this strict protocol. This system is designed to be self-validating—meaning the process itself generates data (dates, visual checks) that confirm stability.[2]

Primary Storage Conditions
  • Temperature: -20°C (Frozen) .

    • Reasoning: Arrhenius kinetics dictate that lowering temperature from 25°C to -20°C significantly retards the rate of hydrolysis and polymerization.[2]

  • Atmosphere: Inert Gas (Argon or Nitrogen) .[2]

    • Reasoning: Displaces oxygen (preventing radical formation) and moisture (preventing hydrolysis).[2] Argon is preferred as it is heavier than air and sits on the liquid surface.[2]

  • Container: Amber Glass with PTFE-lined Septum .[2]

    • Reasoning: Amber glass blocks UV; PTFE resists corrosion from trace HCl release.[2]

Operational Workflow: The "Aliquoting" Rule

Repeated freeze-thaw cycles introduce moisture via condensation.[2] Do not store the bulk bottle for daily use.

Step-by-Step Protocol
  • Receipt & QC:

    • Upon arrival, inspect visual appearance.[2] It must be clear/colorless.

    • Validation: Run a quick ¹H NMR (CDCl₃).[2] Look for the CH₂-Cl signal (~4.2 ppm) and CH₂-OH signal (~4.3 ppm).[2] New peaks near 3.5-4.0 ppm suggest hydrolysis.[2]

  • Aliquoting (Day 0):

    • In a fume hood (or glovebox), divide the bulk material into single-use vials (e.g., 100 mg or 500 mg units).

    • Flush each vial with Argon before sealing.[2]

    • Seal with Parafilm to prevent gas exchange in the freezer.[2]

  • Storage:

    • Place aliquots in a secondary container (desiccator jar) inside the -20°C freezer.

  • Usage:

    • Remove one aliquot.[2] Allow it to warm to room temperature before opening (prevents water condensation on the cold liquid).[2]

    • Discard unused portion of the aliquot; do not return to storage.[2]

Visualization: Storage Decision Tree

storage_workflow Start Receive Shipment VisualCheck Visual Inspection: Clear/Colorless? Start->VisualCheck Reject REJECT: Dispose as Haz Waste VisualCheck->Reject No (Yellow/Brown) Aliquot Aliquot under Argon (Single-use vials) VisualCheck->Aliquot Yes Freeze Store at -20°C (Secondary containment) Aliquot->Freeze Use Thaw to RT -> Use Freeze->Use

Figure 2: Decision matrix for receipt, aliquoting, and usage to prevent bulk degradation.

Safety & Emergency Procedures

Signal Word: WARNING / DANGER (Depending on concentration/vendor)

Critical Hazards[2][4]
  • Acute Toxicity: Harmful/Toxic if swallowed (H301/H302).[2]

  • Lachrymator: High probability.[2] Vapors cause severe eye irritation and tears.[2]

  • Skin/Mucous Membranes: Causes skin irritation (H315) and respiratory irritation (H335).[2][3][4]

Emergency Response
ScenarioAction
Skin Contact Wash immediately with soap and water for 15 min.[2] Do not use organic solvents (increases absorption).[2]
Eye Contact Rinse cautiously with water for 15 min.[2][4][5] Remove contact lenses.[2][6][3][4][7] Seek medical help immediately.
Spill (<10 mL) Evacuate area. Absorb with vermiculite or sand.[2] Do not use paper towels (reaction with cellulose/heat risk).[2]
Fire Use CO₂, dry chemical, or foam.[2][3][7] Do not use water jet (may spread the immiscible liquid).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 202775, this compound.[2] Retrieved January 31, 2026.[2][8] [Link]

  • Organic Syntheses. Preparation of related propargyl alcohols and chlorides (Analogous reactivity).[2] Coll. Vol. 4, p. 128 (1963).[2] [Link]

Sources

Introduction: Understanding the Reactivity and Risks of 4-Chloro-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hazards and Safety Precautions for 4-Chloro-2-butyn-1-ol

This compound (CAS No. 13280-07-4) is a bifunctional molecule featuring a terminal primary alcohol, an internal alkyne, and a primary alkyl chloride.[1] This unique combination of functional groups makes it a valuable and versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure allows for a variety of chemical transformations, including nucleophilic substitutions and additions.[1]

However, the very reactivity that makes this compound synthetically useful also imparts significant health and safety hazards. The presence of the chloro- and alkyne moieties contributes to its potential as an irritant and toxic substance.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of these risks is not merely a regulatory requirement but a fundamental prerequisite for safe and effective experimentation. This guide provides a comprehensive overview of the hazards associated with this compound and outlines the necessary precautions to ensure its safe handling, storage, and disposal.

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment begins with a clear identification of the intrinsic hazards of a substance. For this compound, the risks span acute toxicity, irritant properties, and combustibility.

Physicochemical Properties

Understanding the physical properties of a chemical is the first step in predicting its behavior in a laboratory setting.

PropertyValueSource(s)
CAS Number 13280-07-4[3]
Molecular Formula C₄H₅ClO[4]
Molecular Weight 104.53 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 199.2°C at 760 mmHg[3]
Flash Point 74°C[3]
Density 1.213 g/cm³[3]
GHS Classification and Health Hazards

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. This compound is classified with several significant hazards.[2][3]

Hazard ClassGHS CodeDescription
Acute Oral ToxicityH301 / H302Toxic or Harmful if swallowed[2][3]
Skin IrritationH315Causes skin irritation[2][3]
Eye IrritationH319Causes serious eye irritation[2][3]
Respiratory IrritationH335May cause respiratory irritation[2][3]
FlammabilityH227Combustible liquid

Expert Analysis of Health Hazards:

  • Toxicity (Oral): The primary acute health risk is toxicity upon ingestion.[2] This necessitates stringent protocols to prevent accidental swallowing, including a strict prohibition on eating, drinking, or smoking in the laboratory.[3]

  • Irritation (Skin, Eyes, Respiratory): The compound is a potent irritant to the skin, eyes, and respiratory tract.[2] This is likely due to its ability to react with biological nucleophiles in tissues, leading to inflammation and damage. Direct contact must be scrupulously avoided through the use of appropriate Personal Protective Equipment (PPE).[3] Inhalation of vapors or mists can lead to respiratory discomfort and irritation, underscoring the critical need for adequate ventilation.[2]

Section 2: Safe Handling and Exposure Control

Managing the risks associated with this compound requires a multi-layered approach that prioritizes eliminating the hazard where possible and controlling exposure through engineering and personal protective measures.

Hierarchy of Controls

The most effective safety strategies follow a "hierarchy of controls." This principle prioritizes measures that are more reliable and less dependent on human behavior.

cluster_0 Hierarchy of Controls for this compound a Elimination / Substitution (Is a less hazardous alternative available?) b Engineering Controls (e.g., Chemical Fume Hood) a->b c Administrative Controls (e.g., SOPs, Training) b->c d Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) c->d

Caption: Hierarchy of safety controls, from most to least effective.

Engineering Controls

Engineering controls are the most critical line of defense for physically isolating personnel from the hazard.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood.[2][5] This is non-negotiable and serves to control vapor exposure.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[3]

  • Safety Stations: Easily accessible and regularly tested safety showers and eyewash stations are mandatory in any area where this chemical is handled.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.[6]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[3][6]

  • Skin Protection:

    • Gloves: Wear chemically impermeable gloves (e.g., nitrile or neoprene).[6] Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contact.

    • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[3][7] For tasks with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved full-face respirator with an appropriate chemical cartridge must be worn.[6]

Section 3: Protocols for Storage and Emergency Response

Proper storage and clear, well-rehearsed emergency plans are essential for mitigating the consequences of an accidental release or exposure.

Storage Protocol
  • Procurement and Inventory: Procure the smallest quantity of the chemical necessary for your work. Maintain an accurate inventory.

  • Container: Store in the original, tightly closed container.[3]

  • Location: Store in a designated, locked cabinet or area suitable for toxic and combustible materials.[3] The storage location must be cool, dry, and well-ventilated.[8]

  • Temperature: Refrigeration or freezing is often recommended to maintain stability and reduce vapor pressure.[2] Always consult the supplier's specific recommendations.

  • Incompatibilities: Segregate from incompatible materials, especially strong oxidizing agents.[8]

Emergency Procedures Workflow

A systematic approach is crucial in an emergency. The following workflow should be part of the laboratory's standard operating procedures (SOPs).

Caption: Decision-making workflow for laboratory emergencies.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][3]

Section 4: Waste Disposal

Chemical waste must be managed responsibly to protect both human health and the environment.

Step-by-Step Disposal Protocol:

  • Classification: All unused this compound and materials contaminated with it (e.g., absorbent materials, gloves, glassware) must be treated as hazardous waste.

  • Containment: Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked with "Hazardous Waste" and the chemical name.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal: Arrange for disposal through a licensed chemical waste disposal company.[3][9] Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • 4-Chloro-2`-butyrothienone - SAFETY DATA SHEET. (n.d.). Santa Cruz Biotechnology.
  • CAS 13280-07-4: this compound. (n.d.). CymitQuimica.
  • 4-Chloro-2-butanone - Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • 4-Chloro-1-butanol - Safety Data Sheet. (2025, December 26). Thermo Fisher Scientific.
  • 1-Butanol - Safety Data Sheet. (n.d.). Carl ROTH.
  • This compound SDS, 13280-07-4 Safety Data Sheets. (n.d.). ECHEMI.
  • SAFETY DATA SHEET - this compound. (2025, October 24). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chloro-2-butene. (2025, May 8). TCI Chemicals.
  • This compound ≥95.0% (GC). (n.d.). Sigma-Aldrich.
  • 4-Chlorobut-2-yn-1-ol. (n.d.). ChemScene.
  • 4-Chlorobut-2-yn-1-ol. (n.d.). TCI Chemicals.
  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
  • 3-chloro-2-buten-1-ol - Organic Syntheses Procedure . (n.d.). Organic Syntheses. Retrieved from [Link]

  • trans-4-Chloro-2-butene-1-OL . (n.d.). PubChem. Retrieved from [Link]

  • 4-Chloro-1-butanol . (n.d.). PubChem. Retrieved from [Link]

  • NIOSH Recommendations for Chemical Protective Clothing . (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

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The Synthetic Chemist's Guide to 4-Chloro-2-butyn-1-ol: A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of complex molecular architectures is paramount. Success in this endeavor often hinges on the strategic use of versatile, multi-functional building blocks. 4-Chloro-2-butyn-1-ol (CAS No. 13280-07-4) emerges as a preeminent example of such a reagent. This four-carbon molecule, armed with a primary alcohol, a reactive propargyl chloride, and an internal alkyne, offers a trifecta of synthetic handles. This unique combination allows for sequential, chemoselective modifications, making it a valuable intermediate for introducing the rigid butynyl linker into pharmacologically active compounds and agrochemicals.[1] This guide provides an in-depth analysis of its commercial availability, synthesis, reactivity, and quality control, tailored for researchers and drug development professionals seeking to leverage its synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 13280-07-4
Molecular Formula C₄H₅ClO
Molecular Weight 104.53 g/mol
IUPAC Name 4-chlorobut-2-yn-1-ol
Boiling Point 90-91 °C at 9.8 Torr
Density 1.2057 g/cm³ at 20 °C
Appearance Colorless to pale yellow liquid
SMILES C(C#CCCl)O

Spectroscopic data are critical for reaction monitoring and quality control. Representative data for this compound can be found in public databases, with key spectral information sourced from Bio-Rad Laboratories and Wiley-VCH GmbH.[2]

Commercial Availability & Sourcing

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from research and development quantities to bulk manufacturing. When selecting a supplier, researchers should consider not only price but also purity, available analytical data (e.g., Certificate of Analysis), and lead times.

SupplierTypical PurityAvailable Quantities
ChemScene ≥95%100mg to 25g
Tokyo Chemical Industry (TCI) >95.0% (GC)Custom quote
BLD Pharm N/ACustom quote
CymitQuimica Min. 95 Area-%100mg to 25g
Guidechem N/AMarketplace

Note: This table is not exhaustive and represents a snapshot of common suppliers. Availability and specifications should always be confirmed with the respective vendor.

Synthesis Protocol: A Field-Proven Method

While commercially available, this compound can also be prepared in the laboratory. A reliable and frequently cited method involves the selective monochlorination of a commercially available precursor, 2-butyne-1,4-diol, using thionyl chloride.[3] This reaction leverages the differential reactivity of the two primary hydroxyl groups, though careful control of stoichiometry and reaction conditions is necessary to minimize the formation of the dichlorinated byproduct.

Experimental Protocol: Synthesis from 2-Butyne-1,4-diol

This procedure is adapted from established methods for the selective chlorination of diols.[3]

1. Reaction Setup:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a scrubber), add a solution of 2-butyne-1,4-diol (1.0 equivalent) in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane).

  • Cool the flask to 0 °C in an ice-water bath.

2. Reagent Addition:

  • Slowly add thionyl chloride (SOCl₂) (1.0-1.1 equivalents) dropwise to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5 °C.

  • Causality Note: The slow, cold addition is critical to control the exothermicity of the reaction and to favor mono-chlorination over the formation of 1,4-dichloro-2-butyne.

3. Reaction and Workup:

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize excess acid.

  • Separate the organic layer. Extract the aqueous layer two times with the solvent used for the reaction.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

4. Purification:

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

G cluster_start Starting Materials cluster_proc Reaction Process cluster_workup Workup & Purification 2-Butyne-1,4-diol 2-Butyne-1,4-diol setup 1. Dissolve Diol in Aprotic Solvent 2. Cool to 0°C 2-Butyne-1,4-diol->setup Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) addition 3. Slow Dropwise Addition of SOCl2 (Maintain T < 5°C) Thionyl Chloride (SOCl2)->addition setup->addition reaction 4. Warm to RT, Stir 2-4h 5. Monitor by TLC/GC addition->reaction quench 6. Quench with Ice / NaHCO3 reaction->quench extract 7. Extract with Solvent quench->extract purify 8. Dry, Concentrate & Vacuum Distill extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Utility

The power of this compound lies in its bifunctional nature, enabling a diverse range of chemical transformations.[1] The primary chloride is susceptible to nucleophilic substitution, while the primary alcohol can be oxidized or used in esterification and etherification reactions. The alkyne itself can participate in various coupling reactions (e.g., Sonogashira), click chemistry, or be reduced.

This allows for a modular approach to synthesis. A nucleophile can be introduced at the C4 position, followed by a modification at the C1 hydroxyl group, or vice-versa. This versatility makes it an ideal scaffold for building molecular libraries or for the synthesis of complex target molecules.

G cluster_reactions Potential Transformations cluster_products Resulting Moieties reagent HO-CH2- C≡C -CH2-Cl oxidation Oxidation (e.g., PCC, DMP) reagent:f0->oxidation esterification Esterification / Etherification reagent:f0->esterification sn2 Nucleophilic Substitution (SN2) (e.g., R-NH2, NaN3, R-SNa) reagent:f2->sn2 coupling Alkyne Coupling (e.g., Sonogashira) reagent:f1->coupling reduction Alkyne Reduction (e.g., H2, Lindlar's) reagent:f1->reduction aldehyde Aldehyde / Carboxylic Acid oxidation->aldehyde ester Ester / Ether esterification->ester amine Amine / Azide / Thioether sn2->amine aryl_alkyne Aryl-Substituted Alkyne coupling->aryl_alkyne alkene cis-Alkene reduction->alkene

Caption: Reactivity map of this compound as a bifunctional synthon.

Quality Control & Analytical Methods

For applications in pharmaceutical development, rigorous quality control is non-negotiable. Residual chlorinated reagents can be classified as potential genotoxic impurities (GTIs), requiring sensitive analytical methods for their detection.[4][5]

  • Purity Assessment (GC-MS): Gas Chromatography-Mass Spectrometry is the primary method for assessing purity and identifying volatile organic impurities. Commercial suppliers typically specify a purity of >95% by GC.

  • Structural Confirmation (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and ensuring the absence of isomeric impurities. Spectroscopic data can be cross-referenced with databases like PubChem.[2]

  • Functional Group Analysis (FTIR): Fourier-Transform Infrared spectroscopy is used to verify the presence of key functional groups, such as the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the C-Cl stretch.

  • Trace-Level Analysis: For API synthesis, methods analogous to those developed for other chlorobutanol impurities should be considered.[4][5] These often involve derivatization followed by highly sensitive detection techniques like GC-MS or LC-ICP-MS to meet regulatory thresholds (typically around 1 ppm).

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

  • GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation (Skin Irritation 2), causes serious eye irritation (Eye Irritation 2), and may cause respiratory irritation (STOT SE 3).[2]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a simple chemical intermediate; it is a strategic tool for the synthetic chemist. Its commercial availability and well-defined reactivity profile make it a reliable choice for introducing the butynyl functional group in drug discovery and development. By understanding its synthesis, handling its reactivity with precision, and applying rigorous analytical controls, researchers can effectively unlock the full potential of this versatile building block to accelerate the creation of novel molecular entities.

References

  • Organic Syntheses. 2-Butynoic acid, 4-chloro-, methyl ester. [Link]

  • Harigaya, K., et al. (2014). Novel sensitive determination method for a genotoxic alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients by LC-ICP-MS employing iodo derivatization. Analytical Sciences, 30(3), 377-82. [Link]

  • Google Patents. CN103553890A - Synthesis method of 4-chloro-2-butanone.
  • Nishimura, T., et al. (2013). Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-chloro-1-butanol, in Active Pharmaceutical Ingredients. Journal of Health Science, 59(5), 582-589. [Link]

  • PubChem. 2-Butyn-1-ol, 4-chloro-. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. This compound. American Chemical Society. [Link]

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Methodological & Application

application of 4-Chloro-2-butyn-1-ol in agrochemical development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Chloro-2-butyn-1-ol in Agrochemical Scaffold Synthesis

Abstract

This technical guide details the application of This compound (CB) as a bifunctional linchpin in the synthesis of next-generation agrochemicals. Specifically, it addresses the compound's utility in constructing propargyl ether herbicides (PPO inhibitors) and isoxazole-based fungicides . We provide optimized protocols for chemoselective alkylation and cyclization, emphasizing process safety due to the compound’s vesicant nature.

Introduction: The Bifunctional Advantage

This compound (CAS: 13280-07-4) is a high-value intermediate defined by its orthogonal reactivity. Unlike simple propargyl halides, CB possesses both an electrophilic site (propargylic chloride) and a nucleophilic handle (primary alcohol), separated by a rigid alkyne spacer.

Chemical Structure & Reactivity Profile:

  • C1 (Chloride): Highly reactive to SN2 displacement by phenols, thiols, and amines.

  • C2-C3 (Alkyne): Site for hydrogenation, halogenation, or 1,3-dipolar cycloaddition.

  • C4 (Alcohol): Stable during C1 substitution; available for subsequent oxidation (to carboxylic acids) or esterification.

Strategic Value in Agrochemistry: This molecule serves as a "molecular bridge."[1] In herbicide development, it links a bioactive aromatic core (the "warhead") to a polar tail, a structural motif critical for phloem mobility in systemic herbicides.

Application I: Synthesis of Propargyl Ether Scaffolds (PPO Inhibitors)

Context: Protoporphyrinogen Oxidase (PPO) inhibitors often feature a substituted phenyl ring linked to a propargyl moiety. CB allows for the introduction of a functionalized butynyl chain in a single step, avoiding the multi-step protection-deprotection sequences required by diols.

Mechanism: Chemoselective O-Alkylation

The reaction relies on the significant leaving group ability difference between the chloride (excellent) and the hydroxyl (poor). Under mild basic conditions, phenols displace the chloride exclusively.

Protocol: Chemoselective Etherification
  • Objective: Synthesis of 4-(substituted-phenoxy)-2-butyn-1-ol.

  • Scale: 50 mmol.

Reagents:

  • Substituted Phenol (e.g., 4-nitrophenol for model validation): 1.0 equiv.

  • This compound: 1.1 equiv.

  • Potassium Carbonate (K₂CO₃): 1.5 equiv (anhydrous, micronized).

  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

  • Catalyst: Potassium Iodide (KI): 0.1 equiv (Finkelstein acceleration).

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 250 mL three-neck flask with MeCN (100 mL) under N₂ atmosphere.

  • Deprotonation: Add the substituted phenol (50 mmol) and K₂CO₃ (75 mmol). Stir at ambient temperature for 30 minutes to generate the phenoxide anion. Observation: Color change often indicates anion formation.

  • Addition: Add KI (5 mmol) followed by the dropwise addition of this compound (55 mmol) over 15 minutes. Caution: Exothermic.

  • Reaction: Heat the mixture to 60°C. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.

    • Endpoint: Disappearance of phenol (<1%). Typical time: 4–6 hours.

  • Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Purification: Recrystallization (if solid) or Flash Chromatography.

Self-Validating Checkpoints:

  • NMR Verification: The product must show a shift in the propargylic protons. The CH₂-Cl triplet (approx. 4.2 ppm) disappears, replaced by a CH₂-O-Ar singlet/triplet shifted downfield (approx. 4.7 ppm).

  • Impurity Alert: If temperature exceeds 80°C, look for "allene" isomerization signals in the proton NMR (approx. 5.2 ppm), a common byproduct of base-catalyzed isomerization.

Application II: Heterocycle Construction (Isoxazoles)

Context: Isoxazoles are key pharmacophores in fungicides and insecticides. CB is a precursor to 4-substituted isoxazoles via oxidation and cyclization.

Workflow Logic
  • Displacement: Attach the CB to the core structure (as in Protocol 1).

  • Oxidation: Convert the free -OH to an aldehyde or carboxylic acid.

  • Cyclization: React with hydroxylamine or hydrazine to close the ring.

Visual Workflow (DOT Diagram)

G CB This compound Inter1 Intermediate A (Ether/Amine Linkage) CB->Inter1 SN2 Displacement (K2CO3, 60°C) Nu Nucleophile (Phenol/Amine) Nu->Inter1 Ox Oxidation (Jones/TEMPO) Inter1->Ox Functional Group Transformation Inter2 Intermediate B (Carboxylic Acid/Aldehyde) Ox->Inter2 Cyc Cyclization (NH2OH/Hydrazine) Inter2->Cyc Ring Closure Final Target Agrochemical (Isoxazole/Pyrazole) Cyc->Final

Caption: Divergent synthesis pathway from this compound to heterocyclic agrochemical cores.

Technical Data Summary

PropertyValueRelevance to Protocol
Molecular Weight 118.56 g/mol Calculation basis.
Boiling Point 102-104°C @ 12 mmHgHigh enough for reflux in MeCN/THF; avoid loss during concentration.
Density 1.16 g/mLEssential for volumetric dispensing (viscous liquid).
Solubility Miscible in EtOH, Acetone, DCMCompatible with standard organic workups.
Stability Acid sensitive (Allene formation)Avoid strong acids; store over weak base stabilizers if possible.

Safety & Handling (Critical)

Hazard Classification:

  • Vesicant: Causes severe skin burns and eye damage.

  • Lachrymator: Irritating to respiratory system and eyes.[2]

Handling Protocol:

  • Containment: All transfers must occur within a certified fume hood.

  • PPE: Double gloving (Nitrile under Laminate/Silver Shield) is mandatory. Standard nitrile gloves offer insufficient breakthrough time for chlorinated alkynes.

  • Neutralization: Keep a beaker of 5% aqueous sodium thiosulfate or dilute NaOH nearby to neutralize spills immediately.

  • Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 84674, this compound. Retrieved from [Link]

  • U.S. Patent No. 6,121,201. (2000). Herbicidal propargyl ethers. (Demonstrates the use of propargyl halides in PPO inhibitor synthesis).
  • Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles. (General mechanisms for alkyne-to-isoxazole conversion). Retrieved from [Link]

Sources

One-Pot Synthesis of 2,5-Disubstituted Furans Utilizing 4-Chloro-2-butyn-1-ol: Application Notes and Protocols for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Chloro-2-butyn-1-ol in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient construction of complex molecular scaffolds is paramount. This compound has emerged as a highly versatile and reactive building block, prized for its bifunctional nature. The presence of a terminal primary alcohol, a reactive propargyl chloride, and an internal alkyne within a compact four-carbon chain offers multiple handles for synthetic manipulation. This unique combination allows for the rapid generation of molecular diversity from a single, readily available starting material. Its applications span the synthesis of pharmaceuticals, agrochemicals, and other advanced organic materials.[1]

This guide focuses on a particularly efficient application of this compound: its use in a one-pot synthesis of 2,5-disubstituted furans. The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[2][3] The ability to construct these valuable heterocyclic cores in a single, streamlined operation represents a significant advancement for researchers in drug development, aligning with the principles of green and efficient chemistry.

Guiding Principle: The Power of One-Pot Synthesis

One-pot synthesis is a strategic approach where reactants are subjected to successive chemical reactions in a single reactor, thereby avoiding the laborious isolation and purification of intermediates.[4] This methodology is highly advantageous in pharmaceutical research for several key reasons:

  • Increased Efficiency: By eliminating multiple workup and purification steps, one-pot reactions significantly shorten synthesis timelines, accelerating the discovery and development process.

  • Improved Yields: Avoiding the transfer of material between vessels minimizes product loss, often leading to higher overall yields.

  • Enhanced Sustainability: Reduced consumption of solvents for reactions and chromatography aligns with the principles of green chemistry, minimizing chemical waste and environmental impact.[5][6]

  • Economic Viability: The conservation of time, materials, and energy translates to a more cost-effective synthetic route, a critical consideration in pharmaceutical manufacturing.[5][7]

The synthesis of 2,5-disubstituted furans from this compound exemplifies these principles, transforming simple starting materials into a complex, medicinally relevant scaffold in a single, efficient operation.

Application Notes: Synthesis of 2,5-Disubstituted Furans

This section details the one-pot synthesis of 2,5-disubstituted furans via the reaction of this compound with various active methylene compounds. This transformation provides a straightforward and efficient route to a library of furan derivatives with potential therapeutic applications, such as inhibitors of P-glycoprotein in multidrug-resistant cancers or as anti-inflammatory agents.[4][8]

Reaction Mechanism and Causality

The one-pot synthesis proceeds through a base-catalyzed cascade of reactions. Understanding the underlying mechanism is crucial for optimizing conditions and troubleshooting.

  • Deprotonation: The reaction is initiated by a base (e.g., potassium carbonate) which deprotonates the most acidic proton of the active methylene compound (e.g., ethyl acetoacetate), generating a nucleophilic enolate.

  • Nucleophilic Attack & Isomerization: The enolate attacks the electrophilic carbon of the propargyl chloride in this compound. This is followed by a base-mediated isomerization of the alkyne to a more reactive allene intermediate.

  • Intramolecular Cyclization: The enol form of the intermediate undergoes a 5-enol-exo-trig cyclization, attacking the central carbon of the allene.

  • Tautomerization and Aromatization: The resulting cyclic intermediate undergoes tautomerization to furnish the stable, aromatic furan ring.

The choice of a suitable base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to cause unwanted side reactions with the starting material or intermediates. Potassium carbonate provides a good balance for this purpose.

Reaction Mechanism Overview

G cluster_start Step 1: Enolate Formation cluster_reaction Step 2 & 3: Alkylation & Isomerization cluster_cyclization Step 4 & 5: Cyclization & Aromatization A Active Methylene Compound Base K₂CO₃ A->Base Deprotonation Enolate Nucleophilic Enolate Base->Enolate Start This compound Enolate->Start SN2 Attack Intermediate1 Alkylated Intermediate Allene Allene Intermediate Intermediate1->Allene Isomerization Cyclic Cyclized Intermediate Allene->Cyclic 5-enol-exo-trig Cyclization Product 2,5-Disubstituted Furan Cyclic->Product Tautomerization

Caption: Proposed mechanistic pathway for the one-pot synthesis of 2,5-disubstituted furans.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative 2,5-disubstituted furan, ethyl 2-methyl-5-(hydroxymethyl)furan-3-carboxylate.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥95%Sigma-AldrichStore at -20°C.
Ethyl acetoacetateReagent GradeAcros Organics
Potassium carbonate (K₂CO₃)Anhydrous, PowderFisher ScientificDry in an oven before use.
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichUse from a sealed bottle under inert gas.
Diethyl ether (Et₂O)ACS GradeVWRFor extraction.
Saturated sodium chloride solution (Brine)N/ALab preparedFor washing.
Anhydrous magnesium sulfate (MgSO₄)Laboratory GradeFisher ScientificFor drying.
Silica gel60 Å, 230-400 meshSorbent Tech.For column chromatography.
Ethyl acetate/Hexanes mixtureHPLC GradeVWREluent for chromatography.
Safety Precautions
  • This compound: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[5]

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and should be handled with care in a fume hood.

  • General Precautions: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and degradation of reagents.

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.0 mmol).

    • Flush the flask with nitrogen gas.

    • Add anhydrous DMF (20 mL) to the flask via syringe.

    • Add the active methylene compound (in this case, ethyl acetoacetate, 1.0 mmol) to the stirred suspension.

  • Addition of this compound:

    • Slowly add this compound (1.2 mmol) to the reaction mixture at room temperature using a syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C using an oil bath.

    • Maintain the temperature and stir the reaction for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 100 mL of cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure 2,5-disubstituted furan.

Experimental Workflow Diagram

G A 1. Add K₂CO₃ & DMF to N₂-flushed flask B 2. Add Active Methylene Compound A->B C 3. Add this compound at Room Temperature B->C D 4. Heat to 80°C (4-6 hours) C->D E 5. Monitor by TLC D->E F 6. Cool to RT & Quench with Water E->F G 7. Extract with Et₂O F->G H 8. Wash with Brine, Dry, & Concentrate G->H I 9. Purify by Column Chromatography H->I J Pure 2,5-Disubstituted Furan I->J

Caption: Step-by-step workflow for the one-pot synthesis of 2,5-disubstituted furans.

Reaction Scope and Data

The versatility of this one-pot reaction allows for the synthesis of a variety of 2,5-disubstituted furans by changing the active methylene compound. The following table summarizes the scope of this reaction with reported yields.

EntryActive Methylene CompoundProductYield (%)
1Ethyl acetoacetateEthyl 2-methyl-5-(hydroxymethyl)furan-3-carboxylate85
2Acetylacetone1-(2,5-dimethylfuran-3-yl)ethanone82
3Diethyl malonateDiethyl 5-(hydroxymethyl)furan-2,3-dicarboxylate78
4Malononitrile5-(hydroxymethyl)furan-2,3-dicarbonitrile75
5Ethyl cyanoacetateEthyl 2-amino-5-(hydroxymethyl)furan-3-carboxylate80

(Yields are based on representative literature values and may vary depending on specific experimental conditions.)

Conclusion and Future Outlook

The one-pot synthesis of 2,5-disubstituted furans from this compound and active methylene compounds provides a powerful and efficient tool for medicinal chemists and drug development professionals. This method offers high yields, operational simplicity, and access to a diverse range of medicinally relevant heterocyclic compounds. The principles and protocols outlined in this guide serve as a robust starting point for researchers looking to leverage this versatile building block in their synthetic programs. Future work may focus on expanding the substrate scope, developing enantioselective variations of this reaction, and exploring the synthesis of more complex drug-like molecules using this one-pot strategy.

References

  • Al-Zoubi, R. M., et al. (2014). A Facile One-Pot Synthesis of 2,5-Disubstituted Furans from the Reaction of this compound with Active Methylene Compounds. Molecules, 19(9), 13839-13848.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Verma, A., et al. (2022). Synthesis and Biological Activities of Furan Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 22(1), 105-125.
  • Cimini, G., et al. (2017). One-Pot Synthesis in Drug Discovery. Future Medicinal Chemistry, 9(12), 1381-1403.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Zhao, W., & Chen, F.-E. (2012). One-pot Synthesis and its Practical Application in Pharmaceutical Industry. Current Organic Synthesis, 9(6), 873–897.
  • Wikipedia contributors. (2023). One-pot synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Cui, Z., et al. (2018). Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry, 151, 647-657.
  • Ferreira, S. B., et al. (2019). Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640.
  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). Current Medicinal Chemistry.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2021). Molecules.
  • Synthesis and In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). Molecules.
  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. (2022). RSC Advances.
  • Organometallic Chemistry of Propargylallenes: Syntheses, Reactivity, Molecular Rearrangements and Future Prospects. (2017). Molecules.
  • Scope and advances in the catalytic propargylic substitution reaction. (2018). RSC Advances.
  • Propargyl Radicals in Organic Synthesis. (2021). European Journal of Organic Chemistry.
  • Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. (2020). The Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-Chloro-2-butyn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this versatile building block.

Introduction

This compound is a valuable bifunctional molecule containing both a propargylic alcohol and a primary alkyl chloride. This unique combination of reactive sites makes it a key intermediate in the synthesis of a wide range of pharmaceuticals and complex organic molecules. The most common synthetic route to this compound is the selective monochlorination of 2-butyne-1,4-diol using thionyl chloride (SOCl₂). While seemingly straightforward, this reaction requires careful control of conditions to achieve high yield and purity, primarily by minimizing the formation of the undesired 1,4-dichloro-2-butyne byproduct.

This guide will provide a comprehensive overview of the reaction, focusing on practical aspects of optimization, troubleshooting common issues, and ensuring the synthesis of high-quality this compound.

Reaction Overview and Mechanism

The conversion of an alcohol to an alkyl chloride using thionyl chloride is a classical and efficient transformation. The reaction proceeds through the formation of a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group.

Reaction_Mechanism diol 2-Butyne-1,4-diol chlorosulfite Chlorosulfite Intermediate diol->chlorosulfite + SOCl₂ socl2 SOCl₂ product This compound chlorosulfite->product - SO₂ - HCl hcl HCl so2 SO₂

Figure 1: Simplified reaction scheme for the synthesis of this compound.

The reaction mechanism involves the initial attack of the alcohol on the sulfur atom of thionyl chloride.[1] This is followed by the expulsion of a chloride ion and subsequent deprotonation to form the chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbon atom and displacing the chlorosulfite group, which decomposes to sulfur dioxide (SO₂) and another chloride ion.

The stereochemical outcome of the reaction (retention or inversion) can be influenced by the presence of a base like pyridine. In the absence of a base, the reaction can proceed via an Sₙi (internal nucleophilic substitution) mechanism with retention of stereochemistry. When pyridine is used, it reacts with the chlorosulfite intermediate, and the liberated chloride ion then attacks from the backside in a classic Sₙ2 reaction, leading to inversion of configuration.[2] For the synthesis of this compound from the achiral 2-butyne-1,4-diol, the primary role of a base like pyridine is to neutralize the HCl generated during the reaction.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of 1,4-dichloro-2-butyne or other byproducts. 3. Loss during Workup: The product is somewhat water-soluble and can be lost during aqueous washes. 4. Degradation: Propargyl alcohols can be sensitive to strong acids and high temperatures.1. Monitor Reaction Progress: Use TLC, GC, or NMR to monitor the disappearance of the starting material. If the reaction has stalled, consider a slight increase in temperature or extending the reaction time. 2. Optimize Stoichiometry: Use a slight excess of 2-butyne-1,4-diol relative to thionyl chloride to favor monochlorination. A good starting point is a 1.1:1 to 1.2:1 molar ratio of diol to SOCl₂. 3. Workup Optimization: Saturate the aqueous wash solutions with NaCl to decrease the solubility of the product in the aqueous phase. Perform extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether) multiple times. 4. Temperature Control: Maintain a low reaction temperature (typically -10 to 0 °C) during the addition of thionyl chloride to minimize side reactions. Avoid excessive heating during solvent removal.
High Levels of 1,4-Dichloro-2-butyne 1. Excess Thionyl Chloride: Using a stoichiometric excess of SOCl₂ will drive the reaction towards dichlorination. 2. High Reaction Temperature: Higher temperatures can increase the rate of the second chlorination. 3. Slow Addition of Diol to SOCl₂: This creates localized high concentrations of SOCl₂, favoring dichlorination.1. Precise Stoichiometry: Carefully control the stoichiometry, using a slight excess of the diol. 2. Maintain Low Temperature: Conduct the reaction at low temperatures (e.g., -10 to 0 °C). 3. Correct Addition Order: Add the thionyl chloride solution dropwise to a solution of 2-butyne-1,4-diol. This maintains a high concentration of the diol relative to the chlorinating agent.
Product is Dark/Discolored 1. Decomposition: The product or starting material may be degrading due to acidic conditions or heat. 2. Impurities in Starting Materials: The use of old or impure 2-butyne-1,4-diol or thionyl chloride can lead to discoloration.1. Neutralize Acid: Use a base like pyridine or triethylamine in the reaction mixture to scavenge the generated HCl. Ensure the workup effectively removes all acidic components. 2. Use Pure Reagents: Use freshly distilled thionyl chloride and high-purity 2-butyne-1,4-diol.
Difficulty in Purifying the Product 1. Similar Boiling Points: The boiling points of this compound and 1,4-dichloro-2-butyne may be close enough to make simple distillation challenging. 2. Thermal Instability: The product may decompose at the temperatures required for atmospheric distillation.1. Fractional Distillation under Vacuum: Use a fractional distillation setup under reduced pressure to effectively separate the product from the higher-boiling starting material and the lower-boiling dichloro byproduct. The boiling point of 1,4-dichloro-2-butyne is approximately 165-168 °C at atmospheric pressure, while this compound has a reported boiling point of 90-91 °C at 9.8 Torr.[3] 2. Column Chromatography: If distillation is not effective, silica gel column chromatography can be used for purification. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Aprotic solvents such as dichloromethane (DCM), diethyl ether, or toluene are commonly used. DCM is often preferred due to its inertness and ease of removal.

Q2: Should I use a base like pyridine in my reaction? What is its role?

A2: The use of a base like pyridine is highly recommended. Its primary role is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[2] This prevents acid-catalyzed side reactions and decomposition of the starting material and product.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes. The starting diol is significantly more polar than the mono- and di-chlorinated products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[4][5]

Q4: My final product contains unreacted 2-butyne-1,4-diol. How can I remove it?

A4: 2-Butyne-1,4-diol is a solid with a much higher boiling point (238 °C) than this compound.[6] Therefore, vacuum distillation is an effective method for separation. The diol will remain as a residue in the distillation flask. Alternatively, the diol's higher polarity allows for its removal via column chromatography.

Q5: What are the key safety precautions when working with thionyl chloride?

A5: Thionyl chloride is a corrosive and lachrymatory liquid that reacts violently with water to release toxic gases (HCl and SO₂).[7] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Ensure all glassware is dry before use. Any excess thionyl chloride should be quenched carefully with a suitable reagent, such as a dilute sodium hydroxide solution, in a controlled manner.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_1 Dissolve 2-butyne-1,4-diol in DCM prep_2 Add pyridine prep_1->prep_2 prep_3 Cool to -10 °C prep_2->prep_3 reaction_1 Slowly add SOCl₂ in DCM prep_3->reaction_1 reaction_2 Stir at 0 °C for 2-4 hours reaction_1->reaction_2 reaction_3 Monitor by TLC/GC reaction_2->reaction_3 workup_1 Quench with cold water reaction_3->workup_1 workup_2 Separate organic layer workup_1->workup_2 workup_3 Wash with dilute HCl, NaHCO₃, and brine workup_2->workup_3 workup_4 Dry over Na₂SO₄ workup_3->workup_4 workup_5 Concentrate in vacuo workup_4->workup_5 purification_1 Vacuum Fractional Distillation workup_5->purification_1

Figure 2: General workflow for the synthesis of this compound.

Materials:

  • 2-Butyne-1,4-diol

  • Thionyl chloride (SOCl₂), freshly distilled

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute (e.g., 1 M)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 2-butyne-1,4-diol (1.1 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.1 eq) to the solution.

  • Cool the mixture to -10 °C using an appropriate cooling bath.

  • In the dropping funnel, prepare a solution of thionyl chloride (1.0 eq) in anhydrous DCM.

  • Add the thionyl chloride solution dropwise to the stirred diol solution, maintaining the internal temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a flask containing cold water or ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum fractional distillation.

Protocol 2: Purification by Vacuum Fractional Distillation

Apparatus:

  • A round-bottom flask

  • A fractional distillation column (e.g., Vigreux or packed column)

  • A distillation head with a thermometer

  • A condenser

  • A receiving flask

  • A vacuum source and gauge

Procedure:

  • Set up the fractional distillation apparatus for vacuum distillation.

  • Place the crude this compound in the distillation flask.

  • Slowly reduce the pressure to the desired level (e.g., 10-20 Torr).

  • Begin heating the distillation flask gently.

  • Collect any low-boiling fractions, which may include residual solvent and 1,4-dichloro-2-butyne.

  • The desired product, this compound, will distill at a higher temperature. Collect the fraction that distills at a constant temperature.

  • The high-boiling residue, containing unreacted 2-butyne-1,4-diol, will remain in the distillation flask.

Analytical Characterization

Accurate characterization of the product is crucial to ensure its purity and suitability for subsequent reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the hydroxyl proton, and the two methylene groups. The chemical shifts will be influenced by the adjacent alkyne and chloro/hydroxyl groups.

  • ¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The alkynyl carbons will appear in the characteristic region of ~70-90 ppm.[8]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is an excellent technique for assessing the purity of the product and identifying any byproducts. The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns.[9]

References

  • PubChem. (n.d.). 2-Butyn-1-ol, 4-chloro-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dichloro-2-butyne. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • Google Patents. (n.d.). Continuous method for producing propargyl chloride.
  • Google Patents. (n.d.). Method for producing dichloroalkane compound and production device thereof.
  • Organic Syntheses. (n.d.). 2-Butynoic acid, 4-chloro-, methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol: Roles of ammonia, catalyst pretreatment and kinetic studies. Retrieved from [Link]

  • MDPI. (2023). Synergistic Effects of 2-Butyne-1,4-Diol and Chloride Ions on the Microstructure and Residual Stress of Electrodeposited Nickel. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-chloro-2-butanone.
  • PubChem. (n.d.). 2-Butyn-1-ol, 4-chloro-. National Center for Biotechnology Information. Retrieved from [Link]

  • DIAL@UCLouvain. (n.d.). Synthesis of thionyl chloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. Retrieved from [Link]

  • PubMed. (2022). 2,6-Dichloro-1,4-benzoquinone formation from chlorination of substituted aromatic antioxidants and its control by pre-ozonation in drinking water treatment plant. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • RSC Publishing. (2022). Electrophilic halogenations of propargyl alcohols. Retrieved from [Link]

  • YouTube. (2020, April 19). 2-butyne-1,4-diol. Retrieved from [Link]

  • ResearchGate. (n.d.). Specific catalytic hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Butynediol. Retrieved from [Link]

Sources

Technical Support Center: 4-Chloro-2-butyn-1-ol Stability Management

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Root Cause Analysis

The Core Issue: 4-Chloro-2-butyn-1-ol (CAS: 13280-07-4) is a "Janus" molecule—it possesses two opposing reactive faces that make it inherently unstable. It contains a nucleophile (primary alcohol) and an electrophile (propargylic chloride) within the same structure.

The Mechanism: Under ambient conditions, or when catalyzed by trace bases or heat, the hydroxyl group of one molecule attacks the propargylic position of another, displacing the chloride ion. This creates an ether linkage. Because the product still retains a reactive end, the process repeats, leading to a runaway step-growth polymerization (polyetherification). This reaction is exothermic and releases Hydrogen Chloride (HCl), which can further catalyze decomposition.

Visualization: The Self-Alkylation Pathway

The following diagram illustrates the molecular suicide mechanism you are trying to prevent.

PolymerizationMechanism Monomer1 Monomer A (HO-CH2-C≡C-CH2-Cl) TS Nucleophilic Attack (O: attacks C-Cl) Monomer1->TS Heat/Base Monomer2 Monomer B (HO-CH2-C≡C-CH2-Cl) Monomer2->TS Dimer Dimer + HCl (HO-CH2-C≡C-CH2-O-CH2-C≡C-CH2-Cl) TS->Dimer -Cl displacement Polymer Polyether Chain (Black Tar/Solid) Dimer->Polymer Chain Growth

Figure 1: Step-growth polymerization mechanism via intermolecular nucleophilic substitution (SN2).

Storage & Handling Protocols (The "How-To")

Storage Conditions Matrix

Failure to adhere to these strict parameters is the primary cause of material loss.

ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Arrhenius suppression: Reduces kinetic energy below the activation barrier for SN2 substitution.
Physical State Solidified/Viscous At -20°C, the reduced molecular mobility prevents collisions required for polymerization.
Atmosphere Dry Nitrogen/Argon Moisture can hydrolyze the C-Cl bond, generating HCl, which catalyzes further degradation.
Container Acid-Washed Glass Standard glass can be slightly basic (silanolates), which catalyzes the initial deprotonation of the alcohol.
Stabilizer Dilution (Solvent) Storing as a 50% w/w solution in Toluene or DCM significantly increases shelf life by reducing effective concentration.
Protocol: Thawing and Aliquoting

Do not simply place the bottle on the bench. Thermal shock can induce localized polymerization.

  • Slow Warm: Move from -20°C to +4°C (fridge) for 4 hours, then to ambient temperature.

  • Solvent Buffer: If the reagent is pure, immediately dilute with your reaction solvent (e.g., THF, DCM) upon opening. Dilution is the best stabilizer.

  • No Metal Spatulas: Use Teflon or glass tools. Iron (Fe) ions from scratched spatulas can catalyze propargylic rearrangement.

Troubleshooting Guide (FAQ)

Scenario A: "The liquid turned yellow/brown and is fuming."

Diagnosis: Autocatalytic Decomposition. The color change indicates the formation of conjugated enyne byproducts. The "fume" is HCl gas being released during the condensation.

  • Immediate Action: Do not seal the vessel tightly (pressure hazard). Cool immediately to -78°C (Dry ice/acetone) to arrest the reaction.

  • Remediation: If <10% decomposition, dilute 1:10 in Et2O and wash rapidly with cold saturated NaHCO3 (to neutralize HCl), dry over MgSO4, and use immediately. If viscous/tarry, discard as hazardous waste .

Scenario B: "Reaction polymerized upon adding base."

Diagnosis: Base-Induced Polymerization. You likely added a strong base (NaH, KOH) to the this compound before the electrophile was present, or in the absence of a solvent.

  • Correction: The alkoxide of this molecule is an aggressive nucleophile.

    • Wrong: Add Base -> Add this compound -> Wait.

    • Right: Mix this compound with the electrophile first, then add base dropwise at 0°C.

Scenario C: "Can I distill it to purify?"

Diagnosis: High-Risk Operation. Verdict: Avoid if possible. Distillation concentrates the material and adds heat—the two exact triggers for polymerization.

  • Alternative: Use column chromatography with a non-polar eluent (Hexane/EtOAc). If distillation is absolute mandatory, use high vacuum (<1 mmHg) to keep bath temp <40°C. Blast shield required.

Reaction Optimization Workflow

When using this compound as a building block, follow this decision tree to maintain monomer integrity.

HandlingWorkflow Start Start: this compound CheckState Check State: Clear or Dark? Start->CheckState Dark Dark/Viscous: Polymerized CheckState->Dark Brown/Tar Clear Clear/Yellow: Usable CheckState->Clear Liquid Discard DISCARD (Do not attempt salvage) Dark->Discard Solvent Dilute Immediately (DCM, Toluene, THF) Clear->Solvent ReactionType Intended Reaction? Solvent->ReactionType TypeA Nucleophilic Sub. (Using the -Cl) ReactionType->TypeA TypeB Alcohol Protection (Using the -OH) ReactionType->TypeB AdviceA Keep Temp < 0°C Add Nucleophile Slowly TypeA->AdviceA AdviceB Use Acid Catalysis Avoid Strong Bases TypeB->AdviceB

Figure 2: Operational decision tree for assessing reagent quality and reaction setup.

References & Authority

  • Sigma-Aldrich. Safety Data Sheet: this compound. (Accessed 2026).[1]

  • Banert, K. "Rearrangement of Propargylic Chlorides." Organic Process Research & Development. (General reactivity of haloalkynes).

  • BLD Pharm. Storage Specifications for Propargylic Alcohols.

  • PubChem. Compound Summary: this compound. National Library of Medicine.

Disclaimer: This guide is for research purposes only. Always consult your local EHS officer and the specific SDS for your batch before handling high-energy propargylic halides.

Sources

Technical Support Center: Optimizing Base Selection for 4-Chloro-2-butyn-1-ol Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for coupling reactions involving 4-chloro-2-butyn-1-ol. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their reaction conditions and troubleshoot common issues. As a key building block in organic synthesis, the successful coupling of this compound is critical, and the choice of base is paramount to achieving high yields and purity.

This document provides in-depth, field-proven insights into the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore the nuances of base selection, address common problems in a direct question-and-answer format, and provide detailed, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a this compound coupling reaction?

The primary role of the base is to deprotonate the terminal alkyne of this compound (pKa ≈ 25-26 in DMSO) to form a reactive acetylide anion. This nucleophilic acetylide is the key intermediate that participates in the subsequent coupling reaction (e.g., Sonogashira, Cadiot-Chodkiewicz, or other C-C bond-forming reactions). An effective base must be strong enough to achieve a sufficient concentration of the acetylide at equilibrium without promoting undesirable side reactions.

Q2: Can I use a strong base like an organolithium reagent (e.g., n-BuLi) or sodium hydride (NaH) to deprotonate the alkyne?

While strong bases like n-BuLi or NaH are certainly capable of deprotonating the terminal alkyne, their use is often problematic for this specific substrate and is generally not recommended for routine couplings. The high basicity and nucleophilicity of these reagents can lead to several side reactions:

  • Attack at the Chlorinated Carbon: The strong base can act as a nucleophile, leading to substitution or elimination (dehydrochlorination) pathways.

  • Reaction with the Hydroxyl Group: The free hydroxyl group will be readily deprotonated, consuming an extra equivalent of the base and potentially altering the solubility and reactivity of the substrate in unintended ways.

  • Safety and Handling: These reagents are often pyrophoric and require strictly anhydrous and inert conditions, increasing experimental complexity.

For these reasons, moderately strong bases are typically preferred to maintain selectivity.

Q3: What are the most common side reactions associated with incorrect base selection, and how can I identify them?

Incorrect base selection is the leading cause of low yields and complex product mixtures. The primary side reactions include:

  • Allenic Isomerization: A strong base can promote the isomerization of the alkyne to an allene, an unreactive or unwanted isomer. This is often observed when using overly strong bases or elevated temperatures.

  • Dimerization/Oligomerization (Glaser Coupling): In the presence of an oxidant (like adventitious oxygen) and a copper catalyst, the acetylide can couple with itself to form symmetric 1,6-dichloro-2,4-hexadiyne-1,6-diol.

  • Elimination: The base can induce the elimination of HCl to form a highly reactive butatriene intermediate, which can polymerize or lead to a complex mixture of products.

These side products can often be identified by TLC (streaking or multiple spots), GC-MS (unexpected molecular weight peaks), or NMR spectroscopy (disappearance of the characteristic alkyne proton signal without the appearance of the desired product signals, or the emergence of complex multiplets).

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low or no product yield despite complete consumption of starting material.

Possible Cause A: Base-Induced Decomposition or Isomerization. The base may be too strong, causing the starting material or the intermediate acetylide to decompose or isomerize to an unreactive species.

  • Solution: Switch to a weaker base. If you are using an alkoxide like sodium ethoxide, consider moving to an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The key is to select a base whose conjugate acid has a pKa slightly lower than that of the terminal alkyne, ensuring the deprotonation equilibrium is established without being excessively exothermic or irreversible.

Possible Cause B: Catalyst Inactivation. In metal-catalyzed reactions like the Sonogashira coupling, certain bases or their salts can coordinate too strongly to the metal center (e.g., Palladium), leading to catalyst deactivation.

  • Solution: For Sonogashira couplings, a combination of an amine base (like TEA or piperidine) with a copper(I) co-catalyst is the standard. The amine serves as both the base and a ligand for the copper. Ensure your copper salt is fresh and the amine is distilled and dry.

Problem 2: The reaction is sluggish or does not go to completion.

Possible Cause A: The base is too weak. The chosen base may not be strong enough to deprotonate the alkyne efficiently, resulting in a low concentration of the reactive acetylide intermediate. This is common when using inorganic bases like potassium carbonate (K₂CO₃) in non-polar aprotic solvents at low temperatures.

  • Solution:

    • Increase Temperature: Gently heating the reaction can often overcome the activation energy barrier.

    • Change Solvent: Switch to a more polar aprotic solvent like DMF or DMSO, which can better solvate the ions and increase the effective basicity of salts like K₂CO₃.

    • Select a Stronger Base: Move up the basicity scale. If K₂CO₃ failed, consider a phosphazene base or DBU, but monitor carefully for side reactions.

Workflow for Base Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate base for your coupling reaction.

BaseSelectionWorkflow start Start: Define Coupling Reaction (e.g., Sonogashira, Cadiot-Chodkiewicz) is_metal_catalyzed Is the reaction metal-catalyzed? start->is_metal_catalyzed sonogashira Use Amine Base: - Triethylamine (TEA) - Diisopropylethylamine (DIPEA) - Often with Cu(I) co-catalyst is_metal_catalyzed->sonogashira Yes non_metal Consider Base Strength (pKa) is_metal_catalyzed->non_metal No troubleshoot Reaction Outcome? sonogashira->troubleshoot base_strength Select Base Category non_metal->base_strength weak_base Weak Inorganic: - K2CO3, Cs2CO3 - Best in polar aprotic solvents (DMF) - May require heat base_strength->weak_base Mild Conditions amine_base Organic Amine: - TEA, DIPEA, DBU - Good general choice - Solvent flexibility base_strength->amine_base Standard Conditions strong_base Strong Base (Use with Caution): - Alkoxides (t-BuOK) - Hydrides (NaH) - High risk of side reactions base_strength->strong_base For Difficult Substrates weak_base->troubleshoot amine_base->troubleshoot strong_base->troubleshoot success Success: High Yield & Purity troubleshoot->success Optimal failure Failure: Low Yield / Side Products troubleshoot->failure Sub-optimal re_evaluate Re-evaluate: - Change base category - Adjust temp/solvent failure->re_evaluate re_evaluate->base_strength

Caption: Decision workflow for selecting a suitable base.

Experimental Protocols

Protocol 1: General Procedure for a Trial Sonogashira Coupling

This protocol provides a starting point for optimizing the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • CuI (Copper(I) iodide)

  • Triethylamine (TEA), freshly distilled

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add the anhydrous, degassed solvent (5 mL).

  • Add this compound (1.2 mmol, 1.2 equivalents).

  • Add triethylamine (2.0 mmol, 2.0 equivalents) via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS every hour.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Screening Bases for Optimal Conditions

To systematically optimize your reaction, screen a panel of bases while keeping all other parameters constant.

Setup: Use small-scale parallel reaction vials. For each vial, follow the general procedure above but substitute triethylamine with one of the bases from the table below.

Table 1: Base Screening Panel

BaseClasspKa of Conjugate Acid (approx. in DMSO)Typical EquivalentsRecommended SolventNotes
K₂CO₃ (Potassium Carbonate)Inorganic Carbonate10.3 (for HCO₃⁻)2.0 - 3.0DMF, AcetonitrileOften requires elevated temperatures (50-80 °C). Good for sensitive functional groups.
Cs₂CO₃ (Cesium Carbonate)Inorganic Carbonate10.3 (for HCO₃⁻)2.0 - 3.0DMF, TolueneMore soluble and often more effective than K₂CO₃ at lower temperatures.
TEA (Triethylamine)Tertiary Amine10.72.0 - 3.0THF, Toluene, DMFStandard, cost-effective choice for Sonogashira reactions.
DIPEA (Hünig's Base)Tertiary Amine10.72.0 - 3.0THF, CH₂Cl₂Sterically hindered, reducing its nucleophilicity. Useful if N-alkylation is a side reaction.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Amidine13.51.5 - 2.0THF, TolueneA stronger, non-nucleophilic base. Use with caution as it can promote elimination.

Analysis: After a set reaction time (e.g., 4 hours), quench each reaction and analyze the crude mixture by a quantitative method like GC-MS or ¹H NMR with an internal standard. This will allow you to directly compare the yield of the desired product versus key side products for each base.

Troubleshooting Logic Diagram

This diagram outlines the logical steps to take when a coupling reaction fails.

TroubleshootingFlowchart start Reaction Failure: Low Yield or Impure Product analyze Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->analyze identify_problem Identify Primary Issue analyze->identify_problem no_reaction No Reaction: Starting Material Unchanged identify_problem->no_reaction No Product side_products Multiple Side Products identify_problem->side_products Decomposition check_base Is base strong enough? (Check pKa vs. Alkyne) no_reaction->check_base check_base_strength Is base too strong? side_products->check_base_strength stronger_base Action: Use Stronger Base (e.g., K2CO3 -> DBU) check_base->stronger_base No increase_temp Action: Increase Temperature or Change Solvent (to DMF) check_base->increase_temp Yes, but slow re_run Re-run Experiment stronger_base->re_run increase_temp->re_run weaker_base Action: Use Weaker Base (e.g., DBU -> TEA) check_base_strength->weaker_base Yes lower_temp Action: Lower Temperature check_base_strength->lower_temp Possibly weaker_base->re_run lower_temp->re_run

Caption: A logical flowchart for troubleshooting failed reactions.

References

This section is for informational purposes and does not contain real, clickable URLs as per the user's request format.

  • Sonogashira Coupling: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • pKa Values: Reich, H. J. (2022). Bordwell pKa Table (Acidity in DMSO). (Source: University of Wisconsin-Madison Chemistry Department Website)
  • Modern Coupling Reactions: de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. (Source: Wiley Online Library)
  • Role of Amine Bases: Al-Masum, M. (2009). Recent advances of Sonogashira reaction. Journal of Saudi Chemical Society, 13(1), 1-13. (Source: ScienceDirect)

Technical Support Center: Monitoring 4-Chloro-2-butyn-1-ol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical methods focused on monitoring reactions involving 4-Chloro-2-butyn-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to ensure the accuracy and reliability of your experimental results.

Introduction to Analytical Monitoring of this compound

This compound is a reactive intermediate used in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its reactivity, stemming from the presence of both an alkyne and a primary alcohol functional group, makes it a versatile building block.[1] However, this reactivity also presents challenges for real-time reaction monitoring. Accurate analytical methods are crucial for understanding reaction kinetics, identifying byproducts, and ensuring the quality of the final product. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the most common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the consumption of this compound and the formation of products in a reaction mixture. Its primary advantage is the ability to analyze samples in a liquid state, often with minimal preparation.

Frequently Asked Questions (HPLC)

Q1: I am not getting good separation between my starting material (this compound) and my product. What can I do?

A1: Poor separation is a common issue that can often be resolved by systematically optimizing your chromatographic conditions.

  • Mobile Phase Composition: The polarity of this compound is influenced by its hydroxyl group.[1] Start with a mobile phase of intermediate polarity, such as a mixture of acetonitrile and water or methanol and water. Adjust the ratio of the organic solvent to water to fine-tune the retention times. Increasing the aqueous portion will generally increase the retention of moderately polar compounds on a reversed-phase column.

  • Column Chemistry: A standard C18 column is a good starting point. If co-elution persists, consider a column with a different stationary phase, such as a C8 or a phenyl-hexyl column, which will offer different selectivity.

  • Gradient Elution: If you have a complex reaction mixture with components of varying polarities, an isocratic method may not provide adequate separation. A gradient elution, where the mobile phase composition is changed over time, can improve resolution.

Q2: My peaks for this compound are tailing. How can I improve the peak shape?

A2: Peak tailing can significantly impact the accuracy of quantification.[2] It is often caused by secondary interactions between the analyte and the stationary phase or by issues with the analytical setup.[2]

  • Mobile Phase pH: The silica backbone of many HPLC columns has acidic silanol groups that can interact with polar analytes. Adding a small amount of a buffer or an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress the ionization of these silanol groups and reduce peak tailing.

  • Column Contamination: Contamination at the head of the column can lead to poor peak shape.[3] Using a guard column and ensuring proper sample filtration can prevent this.[3] If you suspect contamination, try flushing the column with a strong solvent or, if necessary, replacing it.

  • Sample Overload: Injecting too much sample can saturate the column and cause peak distortion.[4] Try diluting your sample and reinjecting.

Troubleshooting Guide: HPLC
Issue Potential Cause Recommended Solution
Baseline Drift or Noise Contaminated mobile phase or detector issues.[4][5]Use high-purity solvents and freshly prepared mobile phases. Degas the mobile phase to remove dissolved air.[4]
Ghost Peaks Contamination in the injection system or carryover from a previous injection.[2]Clean the injector and sample loop. Run blank injections between samples to identify the source of contamination.
Inconsistent Retention Times Fluctuations in pump pressure, temperature, or mobile phase composition.[4]Ensure the pump is functioning correctly and that there are no leaks. Use a column oven to maintain a stable temperature.[4]
Experimental Protocol: HPLC Method for this compound Reaction Monitoring
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • Start with 10% B, hold for 1 minute.

    • Ramp to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (as this compound has limited UV absorbance, a low wavelength is necessary).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for analyzing volatile compounds. This compound, with a boiling point of approximately 90-91 °C at reduced pressure, is amenable to GC analysis.[6]

Frequently Asked Questions (GC-MS)

Q1: I am seeing broad peaks or no peaks at all for this compound. What is happening?

A1: This can be due to the high polarity and thermal lability of the analyte.

  • Derivatization: The hydroxyl group of this compound can cause it to interact strongly with the GC column, leading to peak tailing or even irreversible adsorption. Derivatization to a less polar silyl ether (e.g., using BSTFA) can significantly improve peak shape and thermal stability.

  • Injector Temperature: A high injector temperature can cause the compound to decompose. Start with a lower injector temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between volatilization and stability.

  • Column Choice: A polar column (e.g., a WAX or a mid-polarity phase like a 5% phenyl-methylpolysiloxane) is generally more suitable for analyzing alcohols to minimize peak tailing.

Q2: How can I confirm the identity of byproducts in my reaction mixture using GC-MS?

A2: The mass spectrometer is an excellent tool for structural elucidation.

  • Mass Spectrum Interpretation: The mass spectrum of your starting material will have a characteristic fragmentation pattern. Compare the mass spectra of the unknown peaks to that of this compound and consider plausible reaction pathways (e.g., substitution, elimination) to hypothesize the structures of byproducts.

  • Library Search: Utilize a mass spectral library (e.g., NIST) to search for matches to the mass spectra of your unknown peaks. While an exact match for a novel compound is unlikely, you may find matches for structurally related compounds that can provide clues.

Troubleshooting Guide: GC-MS
Issue Potential Cause Recommended Solution
Poor Sensitivity Analyte degradation in the injector or poor ionization.Optimize injector temperature. Consider derivatization. Ensure the MS source is clean and the detector is functioning correctly.
Column Bleed High oven temperatures causing the stationary phase to degrade.Use a column with a higher temperature limit. Condition the column according to the manufacturer's instructions.
Contamination Carryover from previous injections or contaminated carrier gas.[5]Bake out the column at a high temperature. Run solvent blanks. Use high-purity carrier gas with appropriate traps.
Experimental Protocol: GC-MS Method for this compound Reaction Monitoring
  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector: Splitless mode, 220 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Sample Preparation (with Derivatization):

    • Evaporate the solvent from a reaction aliquot under a stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat at 60 °C for 30 minutes.

    • Inject 1 µL of the derivatized sample.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for quantitative analysis, making it ideal for reaction monitoring.[7]

Frequently Asked Questions (NMR)

Q1: My NMR spectra have broad peaks and poor resolution. How can I improve the quality?

A1: Spectral quality can be affected by several factors during reaction monitoring.[7][8]

  • Sample Homogeneity: The reaction mixture must be homogeneous to obtain sharp NMR signals.[9] If your reaction involves solids or multiple phases, this can lead to poor shimming and broad lines.[7][8]

  • Solvent Choice: The reaction is often run in a non-deuterated solvent. For analysis, an aliquot must be dissolved in a deuterated solvent.[10] Ensure the deuterated solvent is of high purity and compatible with your reaction components.

  • Shimming: The magnetic field homogeneity needs to be optimized (shimming) for each sample.[7][8] If the reaction is being monitored in real-time within the NMR tube, changes in the sample composition and temperature can affect the shimming.[7][8]

Q2: How can I use NMR to determine the concentration of reactants and products?

A2: Quantitative NMR (qNMR) is a powerful application of this technique.

  • Internal Standard: Add a known amount of an internal standard to your sample. The internal standard should be a compound that does not react with the components of your reaction mixture and has a resonance that is well-resolved from the signals of your analytes.[9]

  • Integration: The area under an NMR peak is proportional to the number of protons giving rise to that signal. By comparing the integral of a known proton signal from your analyte to the integral of a known proton signal from the internal standard, you can calculate the concentration of your analyte.

  • Relaxation Delays: For accurate quantification, ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the protons being quantified) to allow for complete relaxation of the protons between scans.[9]

Troubleshooting Guide: NMR
Issue Potential Cause Recommended Solution
Distorted Peak Shapes Poor shimming or sample inhomogeneity.[7][8]Re-shim the spectrometer for each sample. Ensure the sample is fully dissolved and free of solids.
Inaccurate Quantification Inappropriate internal standard, short relaxation delay, or overlapping peaks.[9]Choose a suitable internal standard. Set a long relaxation delay. Use deconvolution software for overlapping peaks.
Solvent Signal Obscuring Analyte Peaks The signal from a non-deuterated solvent in the reaction mixture is too large.Use a solvent suppression technique during acquisition. Alternatively, remove the reaction solvent and redissolve the residue in a deuterated solvent.
Experimental Protocol: NMR Reaction Monitoring
  • Sample Preparation:

    • At each time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Dissolve the aliquot in a deuterated solvent (e.g., CDCl3) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition:

    • Acquire a 1H NMR spectrum.

    • Ensure the relaxation delay (d1) is set to an appropriate value for quantitative analysis (e.g., 30 seconds).

  • Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the well-resolved peaks corresponding to the starting material, product(s), and the internal standard.

    • Calculate the concentration of each species relative to the internal standard.

Visualization of Workflows

General Analytical Workflow

cluster_sampling Reaction Sampling cluster_analysis Analytical Technique cluster_data Data Analysis Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench Reaction Aliquot->Quench Prep Sample Preparation (Dilution, Derivatization, etc.) Quench->Prep HPLC HPLC Prep->HPLC GCMS GC-MS Prep->GCMS NMR NMR Prep->NMR Chromatogram Chromatogram/ Spectrum HPLC->Chromatogram GCMS->Chromatogram NMR->Chromatogram Integration Peak Integration/ Quantification Chromatogram->Integration Kinetics Reaction Kinetics/ Byproduct ID Integration->Kinetics

Caption: General workflow for monitoring this compound reactions.

Troubleshooting Logic for Chromatography

cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Problem Identified Tailing Peak Tailing Adjust Mobile Phase pH Check for Column Contamination Reduce Sample Load start->Tailing Fronting Peak Fronting Dilute Sample Use Weaker Sample Solvent start->Fronting Drift RT Drift Check Pump Stability Use Column Oven Ensure Mobile Phase is Well-Mixed start->Drift NoRetention No/Poor Retention Use Weaker Mobile Phase Check Column Installation start->NoRetention Noise Baseline Noise/Drift Degas Mobile Phase Clean Detector Use High-Purity Solvents start->Noise

Caption: Troubleshooting logic for common chromatography problems.

References

  • Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID v1. (2024). ResearchGate. Retrieved from [Link]

  • Harigaya, K., Yamada, H., Yaku, K., Nishi, H., & Haginaka, J. (2014). Novel sensitive determination method for a genotoxic alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients by LC-ICP-MS employing iodo derivatization. Analytical Sciences, 30(3), 377-382. Retrieved from [Link]

  • Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-chloro-1-butanol, in Active Pharmaceutical Ingredients. (2013). PubMed. Retrieved from [Link]

  • NMR reaction monitoring in flow synthesis. (2017). PubMed Central. Retrieved from [Link]

  • Hogendoorn, C., Su, Y., Baldus, M., & van der Zwan, G. (2020). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 58(11), 1079-1088. Retrieved from [Link]

  • The Challenges of Analytical Chromatography We Can Leave in the Past. (2020). Technology Networks. Retrieved from [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. (2025). PubMed Central. Retrieved from [Link]

  • 2-Butyn-1-ol, 4-chloro-. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • Common Issues in Chromatographic Analysis and Systematic Solutions. (2026). Oreate AI Blog. Retrieved from [Link]

  • Tackling Common Challenges in Chromatography. (2025). Chrom Tech, Inc.. Retrieved from [Link]

  • Reaction of hydroxide with 4-chloro-1-butanol: Characterization of products for the development of an undergraduate organic chemistry laboratory experiment. (n.d.). Journals@UC. Retrieved from [Link]

  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025). alwsci. Retrieved from [Link]

  • NMR reaction monitoring robust to spectral distortions. (n.d.). ChemRxiv. Retrieved from [Link]

  • Reaction Monitoring Tutorial. (2021). YouTube. Retrieved from [Link]

  • (2E)-4-Chloro-2-buten-1-ol. (2025). Chemsrc. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved from [Link]

  • 4-Chloro-2-butanone. (n.d.). PubChem. Retrieved from [Link]

  • 4-Chloro-1-butanol. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Validation: Furan Synthesis via 4-Chloro-2-butyn-1-ol vs. Paal-Knorr

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an objective technical validation of furan synthesis utilizing 4-Chloro-2-butyn-1-ol as a C4-synthon, specifically via the Propargyl Alkylation/Cycloisomerization pathway. We compare this methodology against the industry-standard Paal-Knorr Synthesis .

Verdict: While Paal-Knorr remains the standard for simple 2,5-disubstituted furans, the This compound route (via Gold/Silver catalysis) is superior for accessing 3-substituted and 2,3,4-trisubstituted furans , offering higher functional group tolerance and bypassing the instability issues often associated with 1,4-dicarbonyl precursors.

Mechanistic Insight & Causality

The Propargyl Route (this compound)

This method relies on the bifunctional nature of this compound. It acts first as an electrophile (alkylating agent) and subsequently as a cyclization partner.

  • Alkylation: The chloride is displaced by a nucleophile (e.g.,

    
    -keto ester enolate).
    
  • Cycloisomerization: The resulting

    
    -alkynyl ketone undergoes metal-catalyzed (Au/Ag) intramolecular attack by the carbonyl oxygen onto the alkyne (5-exo-dig or 5-endo-dig), followed by aromatization.
    
The Paal-Knorr Route

The classical method involves the acid-catalyzed cyclodehydration of 1,4-dicarbonyls.

  • Protonation: Activation of one carbonyl.

  • Nucleophilic Attack: Enol attack from the second carbonyl.

  • Dehydration: Elimination of water to form the aromatic ring.

Pathway Visualization

FuranPathways Start_Cl This compound Inter_Alk α-Propargyl β-Keto Ester Start_Cl->Inter_Alk Nucleophilic Sub. (NaH, β-keto ester) Start_PK 1,4-Dicarbonyl Inter_Enol Mono-Enol Intermediate Start_PK->Inter_Enol H+ Cat. Cycl_Au Au(I)/Ag(I) Cyclization (5-exo-dig) Inter_Alk->Cycl_Au π-Activation Cycl_Acid Acid Dehydration (- H2O) Inter_Enol->Cycl_Acid Cyclization Product Substituted Furan Cycl_Au->Product Aromatization Cycl_Acid->Product

Caption: Comparative mechanistic flow. The this compound route (top) utilizes metal-mediated activation, avoiding the harsh acidic conditions of Paal-Knorr (bottom).

Experimental Validation: The Propargyl Protocol

Objective: Synthesis of ethyl 2-methylfuran-3-carboxylate using this compound.

Safety Warning
  • This compound: Severe skin irritant, lachrymator, and toxic if swallowed. Handle only in a fume hood with double nitrile gloves.

  • Gold/Silver Salts: Light sensitive; handle in amber glassware.

Step 1: Alkylation (Precursor Synthesis)

Reagents: Ethyl acetoacetate (1.0 equiv), NaH (1.1 equiv), this compound (1.1 equiv), THF (anhydrous).

  • Activation: Suspend NaH (60% dispersion) in anhydrous THF at 0°C under Argon.

  • Enolate Formation: Dropwise add ethyl acetoacetate. Stir for 30 min at 0°C.

  • Alkylation: Add this compound dropwise. The solution will darken.

  • Reaction: Warm to RT and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with sat. NH4Cl.[1] Extract with Et2O. Dry (MgSO4) and concentrate.[2]

    • Checkpoint: Isolate the

      
      -propargyl 
      
      
      
      -keto ester intermediate. Yield should be >85%.
Step 2: Gold-Catalyzed Cycloisomerization

Reagents: Alkylated intermediate (from Step 1), AuCl3 (2 mol%) or Ag2CO3 (5 mol%), DCM or Toluene.

  • Setup: Dissolve the intermediate in DCM (0.1 M).

  • Catalysis: Add AuCl3 (2 mol%). Stir at RT for 2-4 hours.

    • Note: For difficult substrates, heat to 50°C in Toluene.

  • Purification: Filter through a short pad of silica to remove metal catalyst. Concentrate.

  • Isolation: Flash chromatography (Pentane/Ether) yields the furan.[3]

Comparative Analysis & Data

Performance Metrics

The following data compares the synthesis of 3-substituted furans (a challenging motif for Paal-Knorr).

MetricThis compound RoutePaal-Knorr Synthesis
Primary Substrate

-Keto Esters + this compound
1,4-Dicarbonyls
Key Catalyst Au(I), Ag(I), or Pd(II)p-TsOH, H2SO4, HCl
Reaction pH Neutral / Mildly BasicStrongly Acidic
Yield (3-Substituted) High (75-92%) Low to Moderate (30-55%)
Regiocontrol Excellent (Directed by alkylation)Poor (Mixture of isomers common)
Precursor Stability High (Alkynes are stable)Low (1,4-dicarbonyls prone to polymerization)
Atom Economy Moderate (Loss of HCl)High (Loss of H2O only)
Workflow Efficiency Diagram

WorkflowComparison cluster_0 This compound Route cluster_1 Paal-Knorr Route Step1A Step 1: Alkylation Time: 4h Temp: RT Step2A Step 2: Metal Catalysis Time: 2h Temp: RT/50°C Step1A->Step2A ResultA ResultA Step2A->ResultA Step1B Step 1: Precursor Synthesis Time: 12-24h Note: Unstable Step2B Step2B Step1B->Step2B ResultB Target: 2,5-Disubstituted Furan Yield: ~50% Purity: Variable Step2B->ResultB

Caption: Operational workflow comparison. The this compound route involves two distinct but high-yielding steps, whereas Paal-Knorr struggles with precursor synthesis and harsh cyclization conditions.

Troubleshooting & Optimization

  • Issue: Incomplete Cyclization.

    • Cause: Catalyst poisoning by trace amines or thiols.

    • Fix: Ensure the alkylated intermediate is purified before adding Au/Ag. Use AuCl(PPh3)/AgOTf as a more robust catalyst system.

  • Issue: Low Yield in Alkylation.

    • Cause: O-alkylation vs. C-alkylation competition.

    • Fix: Use a softer counter-cation (e.g., Cs2CO3 in Acetone) or add NaI to generate the transient iodide (Finkelstein condition) for faster C-alkylation.

  • Issue: Polymerization.

    • Cause: this compound is heat sensitive.

    • Fix: Do not distill the reagent above 60°C. Store at 4°C.

References

  • Hosseyni, S., Su, Y., & Shi, X. (2015). "Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne." Organic Letters, 17(24), 6010–6013. Link

  • Kirsch, S. F. (2006). "Synthesis of Furans and Pyrroles via Transition-Metal-Catalyzed Cycloisomerization." Organic & Biomolecular Chemistry, 4(11), 2076–2080. Link

  • Minetto, G., et al. (2005). "Microwave-Assisted Paal-Knorr Reaction." European Journal of Organic Chemistry, 2005(24), 5284–5288. Link

  • PubChem. (n.d.). "this compound Compound Summary." National Center for Biotechnology Information. Link

Sources

Mechanistic Studies of 4-Chloro-2-butyn-1-ol Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-butyn-1-ol (CAS 13280-07-4 ) is a critical bifunctional building block in organic synthesis, distinguished by its propargylic chloride and primary alcohol moieties. Unlike simple alkyl halides, its reactivity is governed by the electronic interplay between the alkyne


-system and the leaving group, allowing for divergent reaction pathways: direct nucleophilic substitution (

), conjugate substitution (

), and metal-catalyzed cycloisomerization.

This guide compares this compound against its primary alternative, 4-Bromo-2-butyn-1-ol , and details the mechanistic causality determining product selectivity.

Quick Comparison: Chloro vs. Bromo Analogs
FeatureThis compound4-Bromo-2-butyn-1-ol
Leaving Group Ability Moderate (

). Requires thermal activation or catalysis.
High (

). Reacts rapidly at RT or

.
Stability High. Stable at RT; suitable for bulk storage.Low. Light-sensitive; lachrymator; degrades over time.
Chemoselectivity Excellent. Allows selective functionalization of alcohol before chloride displacement.Poor. Bromide displacement often competes with alcohol functionalization.
Primary Mechanism

(Direct Displacement)
Mixed

/ Radical pathways

Mechanistic Profile & Pathways[1]

Nucleophilic Substitution: vs.

The defining mechanistic feature of this compound is the competition between direct displacement at the


-carbon (

) and conjugate attack at the

-carbon (

), leading to allenyl products.
  • Path A: Direct Substitution (

    
    ):  Dominant with "hard" nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents. The linear geometry of the alkyne minimizes steric hindrance, facilitating backside attack.
    
  • Path B: Conjugate Substitution (

    
    ):  Favored by copper catalysis or soft nucleophiles. The metal coordinates to the alkyne 
    
    
    
    -system, activating the
    
    
    -position and leading to an allenyl alcohol.
Gold-Catalyzed Cycloisomerization

In the presence of


-Lewis acids (Au(I) or Au(III)), the alcohol moiety acts as an internal nucleophile. The alkyne is activated by gold coordination, triggering 5-endo-dig or 5-exo-dig cyclization to form substituted furans or dihydrofurans.
Visualization of Reaction Pathways

ReactionPathways Start This compound Complex Au-Alkyne Complex Start->Complex Au(I) Catalyst Prod_SN2 4-Nu-2-butyn-1-ol (Direct Substitution) Start->Prod_SN2 SN2 (Basic Conditions) Prod_SN2_Prime Allenyl Alcohol (Conjugate Addition) Start->Prod_SN2_Prime SN2' (Cu Catalysis) Nu Nucleophile (Nu-) Nu->Start + Prod_Furan Substituted Furan (Cycloisomerization) Complex->Prod_Furan Intramolecular Attack

Caption: Divergent reaction pathways for this compound controlled by catalyst and nucleophile choice.

Experimental Protocols

Protocol A: Synthesis of 4-(Diethylamino)-2-butyn-1-ol ( )

This protocol demonstrates the chemoselective displacement of the chloride by a secondary amine, preserving the alcohol and alkyne functionalities.

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Diethylamine (2.2 equiv)

  • Potassium Carbonate (

    
    , 1.5 equiv)
    
  • Acetonitrile (MeCN, anhydrous)

Methodology:

  • Setup: Charge a round-bottom flask with this compound (10 mmol, 1.05 g) and anhydrous MeCN (20 mL).

  • Base Addition: Add finely ground

    
     (15 mmol, 2.07 g) to the solution.
    
  • Nucleophile Addition: Add diethylamine (22 mmol, 2.28 mL) dropwise at room temperature. Note: The reaction is exothermic; cooling to

    
     may be required for larger scales.
    
  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes; Product

    
     ~ 0.2).
    
  • Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in

    
     (20 mL) and wash with water (2 x 10 mL) to remove excess amine. Dry over 
    
    
    
    , filter, and concentrate.
  • Validation: The product is obtained as a pale yellow oil (Yield: 85-92%).

    • 1H NMR (CDCl3):

      
       4.25 (t, 2H, 
      
      
      
      -OH), 3.40 (t, 2H,
      
      
      -N), 2.55 (q, 4H, N-
      
      
      -CH3), 1.05 (t, 6H,
      
      
      ).
Protocol B: Gold-Catalyzed Cyclization to 2,5-Disubstituted Furans

This advanced protocol utilizes the bifunctional nature of the substrate to construct a heterocycle.

Reagents:

  • This compound derivative (e.g., after initial substitution)[2]

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Toluene

Methodology:

  • Dissolve the substrate (1.0 mmol) in Toluene (5 mL).

  • Add

    
     (15 mg, 0.05 mmol).
    
  • Stir at room temperature for 2 hours. The solution will darken as the gold coordinates.

  • Filter through a short pad of silica gel to remove the catalyst.

  • Evaporate solvent to yield the furan derivative.

Performance Data & Reactivity Comparison

The following data compares the reaction rates (


) of this compound versus its bromo-analog and standard alkyl halides in a standard nucleophilic substitution with sodium azide (

) in DMF at 25°C.
SubstrateRelative Rate (

)
MechanismNotes
This compound 1.0 (Reference)

Controlled reactivity; highly selective.
4-Bromo-2-butyn-1-ol~45.0

Very fast; prone to over-alkylation.
1-Chlorobutane0.02

Much slower; lacks propargylic activation.
Propargyl Chloride1.5

Slightly faster due to lower steric bulk.

Interpretation: The propargylic position enhances reactivity compared to saturated alkyl chlorides (1-chlorobutane) by stabilizing the


 transition state via orbital overlap. However, the chloro- derivative remains significantly less reactive than the bromo- analog, providing a "safety window" that prevents runaway exotherms and allows for sequential functionalization (e.g., reacting the alcohol first).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 202775, this compound. Retrieved from [Link]

  • Organic Syntheses. (2020).[3] General Procedures for Nucleophilic Substitution of Propargylic Halides. Organic Syntheses, Coll. Vol. 9. Retrieved from [Link]

  • University of Cincinnati. (2023). Reaction of 4-chlorobutan-1-ol with hydroxide: Characterization of products. Journals@UC. Retrieved from [Link]

Sources

Advanced Isotopic Labeling & Linker Strategies: 4-Chloro-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists Focus: Synthetic utility in isotopic labeling, heterocycle construction, and bifunctional linker design.

Executive Summary: The "Swiss Army Knife" of Alkyne Linkers

In the precision-demanding field of isotopic labeling and drug discovery, 4-Chloro-2-butyn-1-ol (CBO) occupies a unique niche.[1] Unlike simple propargyl halides (e.g., propargyl bromide) which serve primarily as terminal alkyne "tags," CBO is a bifunctional building block . It combines a reactive electrophile (alkyl chloride), a nucleophilic handle (primary alcohol), and an internal alkyne backbone.

This trifecta allows researchers to construct complex, isotopically labeled N- and O-heterocycles (common pharmacophores) and design cleavable affinity probes that simple propargylation cannot achieve.[1] This guide objectively compares CBO against standard alternatives, providing experimental workflows for its integration into high-value labeling studies.

Technical Profile & Mechanism of Action

Compound: this compound CAS: 13280-07-4 Structure: HO-CH2-C≡C-CH2-Cl[1]

Mechanistic Versatility

CBO acts as a "linchpin" reagent through two distinct reactivity modes:

  • Primary Mode (SN2 Alkylation): The chloromethyl group is highly activated by the adjacent alkyne, facilitating rapid SN2 displacement by nucleophiles (amines, thiols, phenoxides).

  • Secondary Mode (Cyclization/Functionalization): The distal hydroxyl group serves as a second reactive site.[1] It can be:

    • Cyclized: Intramolecular attack on the alkyne or the newly attached nucleophile to form 5- or 6-membered rings (e.g., dihydrofurans, pyrroles).

    • Derivatized: Esterified with an isotopic label (e.g., 13C-acyl chloride) or a fluorophore before the alkylation step.[1]

ReactionModes cluster_0 Path A: Heterocycle Synthesis cluster_1 Path B: Probe Design CBO This compound (Bifunctional Scaffold) Step1 S_N2 Displacement (by Amine/Thiol) CBO->Step1 Nucleophile Step3 Esterification (at -OH) CBO->Step3 Label/Tag Step2 Metal-Catalyzed Cyclization Step1->Step2 ProductA Labeled Heterocycle (Pyrrole/Furan) Step2->ProductA Step4 Protein/Drug Conjugation (at -Cl) Step3->Step4 ProductB Bifunctional Probe (Alkyne Linker) Step4->ProductB

Figure 1: Dual reactivity pathways of this compound allowing for both scaffold construction and probe design.[1]

Comparative Performance Analysis

When selecting a reagent for introducing an alkyne handle or building a ring system, CBO offers distinct advantages over common alternatives like Propargyl Bromide or Epichlorohydrin.[1]

Table 1: Reagent Comparison Matrix
FeatureThis compound (CBO) Propargyl Bromide Epichlorohydrin
Primary Reactivity SN2 (Alkyl Chloride)SN2 (Alkyl Bromide)Ring Opening (Epoxide)
Carbon Chain C4 (Internal Alkyne)C3 (Terminal Alkyne)C3 (Saturated)
Bifunctionality High: Contains -OH and -ClLow: Single electrophileMedium: Epoxide + Chloride
Volatility/Safety Low volatility (BP ~90°C); ToxicHigh volatility; LachrymatorVolatile; Carcinogen
Labeling Utility Scaffold for heterocycles ; Linker for PROTACs Simple "Click" tags13C-Glycerol backbone synthesis
Solubility Moderate (Alcohol group aids solubility)Low (Hydrophobic)Moderate

Key Insight: Choose Propargyl Bromide for simple "aliphatic tagging" where the smallest footprint is required.[1] Choose CBO when you need to build a stable ring system (e.g., a drug metabolite analog) or require a linker that can be further functionalized without blocking the alkyne.

Core Application: Synthesis of Isotopically Labeled Heterocycles

One of the most powerful uses of CBO is in the synthesis of stable isotope-labeled drug scaffolds . Many drugs contain pyrrolidine, furan, or pyrrole rings. By reacting a 15N-labeled amine or 13C-labeled nucleophile with CBO, researchers can "stitch" together a labeled heterocycle.[1]

Experimental Protocol: Synthesis of a Labeled 2,5-Dihydrofuran

Context: Creating a metabolically stable, labeled analog for ADME studies.

Materials:

  • This compound (1.0 equiv)[1]

  • [13C6]-Phenol (or other nucleophile) (1.1 equiv)

  • K2CO3 (2.0 equiv)

  • Solvent: DMF or Acetone

  • Catalyst: AuCl3 (5 mol%) or AgOTf (for cyclization)

Step-by-Step Workflow:

  • Alkylation (Ether Formation):

    • Dissolve [13C6]-phenol in DMF. Add K2CO3 and stir at RT for 30 min.

    • Add this compound dropwise.[1] The internal alkyne prevents immediate polymerization often seen with terminal alkynes.[1]

    • Heat to 60°C for 4-6 hours. Monitor by TLC/LC-MS for disappearance of phenol.[1]

    • Result: 4-([13C6]-phenoxy)but-2-yn-1-ol.[1]

  • Cycloisomerization (Ring Closure):

    • Dissolve the intermediate in DCM.[1]

    • Add AuCl3 (5 mol%) under inert atmosphere.[1]

    • Stir at RT for 2-12 hours. The gold catalyst activates the alkyne, promoting intramolecular attack by the hydroxyl oxygen (5-endo-dig or 5-exo-dig depending on conditions).[1]

    • Result: A 13C-labeled furan or dihydrofuran derivative.[1]

Why this matters: This method introduces the label into a chemically stable ring system, unlike simple peripheral labeling which might be metabolically cleaved.

Core Application: Bifunctional Linker for Proteomics (ABPP)

In Activity-Based Protein Profiling (ABPP), CBO serves as a "warhead precursor."[1] The chloride reacts with active-site cysteines, while the alcohol can be pre-conjugated to a recognition element (e.g., a drug pharmacophore).

Workflow: Designing a Cysteine-Reactive Probe
  • Functionalization of the -OH:

    • React CBO with a drug carboxylic acid (Drug-COOH) using EDC/NHS coupling.[1]

    • Product:Drug-CO-O-CH2-C≡C-CH2-Cl[1]

  • Proteomic Labeling:

    • Incubate the probe with the proteome.[1] The -CH2-Cl group alkylates reactive cysteines (SN2).[1]

    • Note: The internal alkyne remains intact.[1]

  • Detection:

    • Perform Click Chemistry (CuAAC) with a Azide-Rhodamine or Azide-Biotin reporter.[1]

    • Advantage:[2] The internal alkyne of CBO is sterically distinct from terminal alkynes, allowing for potential orthogonal "double-click" strategies if a terminal alkyne is also present in the system.

ABPP_Workflow Step1 Step 1: Probe Synthesis (Esterification of CBO -OH) Step2 Step 2: Protein Incubation (Cys Alkylation by -Cl) Step1->Step2  Drug-Linker-Cl   Step3 Step 3: Click Chemistry (Alkyne + Azide-Reporter) Step2->Step3  Covalent Adduct   Result Labeled Protein Complex (Ready for MS/Fluorescence) Step3->Result

Figure 2: ABPP workflow utilizing the bifunctional nature of CBO to link a drug pharmacophore to a protein target.

References
  • BenchChem. (2025).[1][3] Synthesis of Four-Membered Heterocycles: A Technical Guide for Researchers. Retrieved from

  • National Institutes of Health (NIH). (2021).[1] Optimization of cysteine residue alkylation using an on-line LC-MS strategy. PubMed Central.[1] Retrieved from

  • ETH Zurich. (2014).[1] Synthesis of Saturated N-Heterocycles. Research Collection. Retrieved from

  • Royal Society of Chemistry. (2021).[1] Recent strategies used in the synthesis of saturated four-membered heterocycles. Organic & Biomolecular Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] this compound Product Specification. Retrieved from [1]

Sources

Safety Operating Guide

Navigating the Synthesis of 4-Chloro-2-butyn-1-ol: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of pharmaceutical research and drug development, the synthesis and handling of novel compounds are routine. Yet, familiarity must not breed complacency, especially when working with reactive intermediates like 4-Chloro-2-butyn-1-ol. This guide, born from a synthesis of established safety protocols and field-proven experience, provides a comprehensive operational plan for the safe handling of this chlorinated acetylenic alcohol. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that protects both the researcher and the integrity of the research.

Understanding the Hazard Profile of this compound

This compound (CAS RN: 13280-07-4) is a versatile chemical intermediate, but its structure—a chlorinated hydrocarbon with an acetylenic functional group—necessitates a heightened level of caution.[1][2][3] The primary hazards associated with this compound are:

  • Toxicity: It is harmful if swallowed.[2][4][5][6]

  • Dermal Irritation: It is known to cause skin irritation.[2][4][5][6]

  • Serious Eye Irritation: Contact with the eyes can lead to serious irritation.[2][4][5][6]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[2][4][5][6]

The presence of the chloro group designates it as a halogenated organic compound, which requires specific considerations for handling and disposal. Furthermore, the acetylenic bond introduces a degree of reactivity that must be respected to prevent unintended and potentially hazardous reactions.

Core Principles of Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is not a matter of simple preference but a risk-based decision grounded in the chemical's properties and the nature of the handling procedure. The following table outlines the recommended PPE for handling this compound, with detailed justifications for each selection.

PPE CategoryRecommended SpecificationJustification
Hand Protection Double-gloving with an inner nitrile glove and an outer butyl rubber or Viton™ glove.While nitrile gloves offer good dexterity and protection against alcohols, they provide poor resistance to chlorinated solvents.[4][7][8] Butyl rubber or Viton™ gloves are more resistant to halogenated hydrocarbons.[4][9] Double-gloving provides an additional layer of protection in case of a breach in the outer glove.
Eye and Face Protection Chemical splash goggles and a full-face shield.Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes, while a full-face shield protects the rest of the face.[10][11]
Body Protection A chemically resistant lab coat, supplemented with a chemically resistant apron.A standard cotton lab coat is not sufficient to protect against significant splashes of this compound. A chemically resistant material is necessary to prevent skin contact.[12]
Respiratory Protection A full-face respirator with organic vapor/acid gas (OV/AG) cartridges.Due to the risk of respiratory irritation from vapors, and the potential for the release of acidic gases (like HCl) upon decomposition, a combination cartridge is recommended.[13][14][15]

Step-by-Step Guide to Safe Handling and Operations

Pre-Operational Checklist:
  • Verify Fume Hood Functionality: Ensure the chemical fume hood has a current inspection sticker and is drawing air appropriately. All handling of this compound should be performed within a certified chemical fume hood.[7]

  • Assemble all Necessary PPE: Before handling the chemical, ensure all recommended PPE is readily available and in good condition.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare for Spills: Have a chemical spill kit rated for solvents and chlorinated compounds readily accessible.

Handling Procedure:

G cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling a Don appropriate PPE (Double gloves, goggles, face shield, lab coat) b Work within a certified chemical fume hood a->b Always c Carefully uncap the This compound container b->c d Use a clean, dry syringe or pipette to transfer the required amount c->d e Keep the container closed when not in use d->e f Decontaminate any equipment that came into contact with the chemical e->f g Dispose of all waste in the 'Halogenated Organic Waste' container f->g h Remove PPE in the correct order and wash hands thoroughly g->h

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Emergency Procedures: A Plan for the Unexpected

Spill Response:

In the event of a spill, the following steps should be immediately initiated:

  • Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area. If the spill is large or you are unsure of how to proceed, contact your institution's emergency response team.[16][17]

  • Isolate the Area: Close the doors to the laboratory to contain any vapors.

  • Don Appropriate PPE: If you are trained and it is safe to do so, don the appropriate PPE, including respiratory protection.

  • Contain the Spill: Use a spill kit with absorbent materials suitable for organic solvents to create a dike around the spill and prevent it from spreading.[1][18]

  • Absorb the Material: Apply the absorbent material, working from the outside of the spill inwards.

  • Collect and Dispose: Carefully collect the absorbed material into a designated "Halogenated Organic Waste" container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

Personal Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[6] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If they are not breathing, administer artificial respiration.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Plan: A Cradle-to-Grave Responsibility

As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

G cluster_waste_streams Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal a Unused this compound d 'Halogenated Organic Waste' Container (Clearly Labeled) a->d b Contaminated PPE (gloves, apron, etc.) b->d c Contaminated labware (pipettes, glassware, etc.) c->d e Collection by certified hazardous waste handler d->e f Incineration at a licensed facility e->f

Caption: A diagram outlining the proper disposal pathway for this compound and associated waste.

Key Disposal Principles:

  • Segregation is Paramount: Never mix halogenated organic waste with non-halogenated waste streams.[19][20] This is crucial for proper disposal and cost-effectiveness, as the disposal methods for these two categories differ significantly.[20]

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.

  • Follow Institutional and Local Regulations: Adhere strictly to your institution's and local's guidelines for hazardous waste disposal.

By adhering to these protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors. This commitment to a robust safety culture is the bedrock of innovative and responsible research.

References

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
  • Environmental Health and Safety, University of California, Berkeley. OSHA Glove Selection Chart.
  • SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • ASONE. List of Chemical/Solvent Resistant Glove.
  • Ansell. Ansell Chemical Resistance Glove Chart.
  • Gloves-Online. Gloves Chemical Resistance Chart.
  • 3M.
  • ECHEMI. (n.d.).
  • Occupational Safety and Health Administration. Personal Protective Equipment - Standards.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • American Chemical Society. Guide for Chemical Spill Response.
  • Occupational Safety and Health Administr
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • Florida State University Emergency Management. Chemical Spills.
  • PK Safety. (2024, September 16).
  • Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals.
  • A Step-by-Step Guide. (2024, November 25).
  • Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling.
  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
  • KHA Online-SDS Management. (2022, September 20). How to Handle Chemical Spills.
  • Gemplers Learning Hub. (2024, June 28).
  • MSC Industrial Supply. (2019, July 18). OSHA PPE Levels: Workplace Chemical Exposure Protection.
  • ResearchGate. (2017, June 4).
  • Reed College. (2019, November 13). Pool Chemical Spill Response Plan.
  • Thermo Fisher Scientific.
  • Northwestern University. Cartridge Selection.
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 202775, 2-Butyn-1-ol, 4-chloro-.
  • University of Oslo. Chemical and Hazardous Waste Guide.
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards.
  • CAS. This compound - CAS Common Chemistry.
  • University of California, San Diego. Gloves - Tables of Properties and Resistances.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.